An In-Depth Technical Guide to the Chemical Properties of 1-[(4-Aminophenyl)amino]propan-2-OL
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-[(4-Aminophenyl)amino]propan-2-OL (CAS No. 80467-77-2).
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-[(4-Aminophenyl)amino]propan-2-OL (CAS No. 80467-77-2). Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and theoretical predictions to offer a robust profile for researchers. The guide covers molecular structure, physicochemical properties, proposed synthesis, predicted spectroscopic characteristics, reactivity, and potential applications in drug development. Detailed experimental protocols for key analytical techniques are also provided to facilitate further investigation of this and similar compounds.
Introduction
1-[(4-Aminophenyl)amino]propan-2-OL is an organic compound featuring a p-phenylenediamine core substituted with a 2-hydroxypropyl group. The presence of multiple functional groups—a primary aromatic amine, a secondary aromatic amine, and a secondary alcohol—makes it a molecule of interest for various chemical transformations and potential applications, particularly in medicinal chemistry and material science. The structural alerts within this molecule, namely the aniline-like moieties, suggest its potential as a building block for pharmacologically active agents. This guide aims to consolidate the known and predicted chemical properties of this compound to serve as a foundational resource for scientific and drug development professionals.
Molecular Structure and Identifiers
The structure of 1-[(4-Aminophenyl)amino]propan-2-OL is characterized by a central benzene ring with two amino groups at the para position. One of these amino groups is further substituted with a propan-2-ol group.
High boiling point expected due to hydrogen bonding capabilities.
Solubility
Expected to have some solubility in polar organic solvents.
The presence of amino and hydroxyl groups allows for hydrogen bonding.[5] Amines are generally soluble in acidic aqueous solutions.[6]
pKa
Data not available.
Expected to have two pKa values corresponding to the two amino groups. The primary aromatic amine will be less basic than the secondary alkyl-aryl amine. QSAR methods can be used for prediction.[7][8][9]
Synthesis and Purification
A specific, detailed synthesis protocol for 1-[(4-Aminophenyl)amino]propan-2-OL is not prominently described in the available literature. However, a plausible synthetic route can be proposed based on known reactions of p-phenylenediamines and related compounds.
Proposed Synthetic Pathway
A likely approach involves the nucleophilic substitution of a suitable halo-propanol derivative by p-phenylenediamine, or the reductive amination of p-aminoacetophenone. A more direct and common method for synthesizing N-substituted p-phenylenediamines involves the reaction of p-nitroaniline with a suitable propanol derivative followed by reduction of the nitro group.
An In-depth Technical Guide to 1-[(4-Aminophenyl)amino]propan-2-ol (CAS Number: 80467-77-2)
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-[(4-Aminophenyl)amino]propan-2-ol, registered under CAS number 80467-77-2, is a fascinating bifun...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-[(4-Aminophenyl)amino]propan-2-ol, registered under CAS number 80467-77-2, is a fascinating bifunctional organic molecule that holds considerable promise as a versatile intermediate in the realms of pharmaceutical and organic synthesis. Its structure, featuring a substituted aniline core appended with a propanolamine moiety, presents multiple reactive sites, making it an attractive building block for the construction of more complex molecular architectures. The presence of both nucleophilic amino groups and a hydroxyl group allows for a diverse range of chemical transformations, positioning it as a valuable precursor in the development of novel therapeutic agents and other functional organic materials.[1][2] This guide aims to provide a comprehensive overview of the known properties, potential applications, and synthetic strategies related to this compound, while also highlighting areas where further research is warranted.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 1-[(4-Aminophenyl)amino]propan-2-ol is not extensively documented in publicly accessible literature, computational predictions provide valuable initial insights.
Note: The lack of experimentally determined melting and boiling points underscores the need for further empirical characterization of this compound. Its predicted solubility in polar solvents is attributed to the presence of hydrogen-bonding capable amino and hydroxyl groups.[2]
Spectroscopic Profile
Expected Infrared (IR) Spectroscopy Features:
N-H stretching: Two distinct peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary aromatic amine.
O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.
C-H stretching (aliphatic): Peaks typically appearing below 3000 cm⁻¹.
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
C-O stretching: A strong band in the 1000-1260 cm⁻¹ region.
Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Features:
¹H NMR: Signals corresponding to the aromatic protons (likely in the 6.5-7.5 ppm range), the methine proton of the propanol backbone, the methylene protons adjacent to the amino group, the methyl protons, and exchangeable protons from the NH₂, NH, and OH groups.
¹³C NMR: Resonances for the aromatic carbons, as well as the three distinct carbons of the propan-2-ol side chain.
Expected Mass Spectrometry (MS) Features:
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as water, or cleavage at the C-C and C-N bonds of the side chain.
Applications in Synthesis
The primary utility of 1-[(4-Aminophenyl)amino]propan-2-ol lies in its role as a synthon, or building block, for the creation of more elaborate molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses.
Pharmaceutical Intermediate
Amino alcohols are a well-established class of intermediates in the pharmaceutical industry.[1] The structural motif present in 1-[(4-Aminophenyl)amino]propan-2-ol is found in a variety of biologically active compounds. The primary aromatic amine can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. The secondary amine and the hydroxyl group on the propanol side chain offer additional points for modification, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. For instance, similar aminopropanol derivatives are key components in certain therapeutic agents.[5]
Organic Synthesis
Beyond its pharmaceutical applications, this compound can serve as a valuable intermediate in general organic synthesis. The amino groups can be transformed into a wide range of other functional groups, and the hydroxyl group can be oxidized or converted to a leaving group for substitution reactions. This versatility makes it a useful starting material for the synthesis of various heterocyclic compounds and other complex organic structures.
Synthetic Approaches
A plausible and efficient method for the synthesis of 1-[(4-Aminophenyl)amino]propan-2-ol involves the reductive amination of p-nitroaniline with a suitable three-carbon electrophile, followed by reduction of the nitro group. A more direct and regioselective approach involves the reaction of an aniline with a propylene oxide derivative.
A highly regio-selective synthesis of a similar compound, 1-(phenylamino)propan-2-ol, has been achieved through the reaction of aniline and propylene carbonate. This method offers a green and efficient pathway to β-amino alcohols.[6]
General Synthetic Workflow:
Caption: General workflow for the synthesis of 1-[(4-Aminophenyl)amino]propan-2-ol.
Representative Experimental Protocol (Adapted from similar syntheses):
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in a suitable solvent such as methanol or ethanol.
Addition of Reagent: To this solution, add propylene oxide dropwise at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a controlled temperature.
Reaction Monitoring: The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified.
Purification: Purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to isolate the desired product, 1-[(4-Aminophenyl)amino]propan-2-ol.
Note: This is a generalized protocol and the specific reaction conditions, including solvent, temperature, and reaction time, may require optimization for optimal yield and purity.
Safety and Handling
As there is no specific Material Safety Data Sheet (MSDS) readily available for 1-[(4-Aminophenyl)amino]propan-2-ol, it is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to related amino alcohol compounds.
General Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[7][8]
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[7][8]
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[7]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Hazards of Similar Amino Alcohols:
Skin and Eye Irritation/Corrosion: Many amino alcohols are known to be corrosive and can cause severe skin burns and eye damage.[7]
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[8]
Harmful if Swallowed or in Contact with Skin: Some related compounds are harmful if ingested or absorbed through the skin.
Given the lack of specific toxicity data, it is crucial to treat 1-[(4-Aminophenyl)amino]propan-2-ol as a potentially hazardous substance and to follow standard laboratory safety procedures rigorously.
Conclusion
1-[(4-Aminophenyl)amino]propan-2-ol is a compound with significant potential as a versatile intermediate in synthetic chemistry, particularly in the development of new pharmaceutical agents. Its bifunctional nature provides a platform for diverse chemical modifications. While computational data offers a preliminary understanding of its properties, a comprehensive experimental characterization, including the determination of its physicochemical properties and detailed spectroscopic analysis, is essential for its full exploitation. Further research into its synthetic applications and biological activities is warranted to unlock its potential in drug discovery and materials science. Researchers and scientists working with this compound should proceed with caution, adhering to strict safety protocols due to the limited availability of specific safety data.
Foreword: From Bench to Bits - Rational Design in the Aminopropanol Scaffold
An In-depth Technical Guide: Quantum Chemical Calculations for Aminopropanol Derivatives Aminopropanol derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide: Quantum Chemical Calculations for Aminopropanol Derivatives
Aminopropanol derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, most notably β-blockers and other cardiovascular drugs. Their pharmacological activity is intimately linked to their three-dimensional structure, electronic properties, and ability to interact with biological targets. Traditionally, the synthesis and evaluation of analogues have been a resource-intensive process. However, the maturation of computational chemistry provides a powerful, predictive framework to rationalize structure-activity relationships (SAR) and guide the design of next-generation therapeutics with enhanced efficacy and safety profiles.[1][2][3][4]
This guide serves as a technical whitepaper for researchers, computational chemists, and drug development professionals. It eschews a rigid template in favor of a logical, field-proven workflow for applying quantum chemical calculations to the study of aminopropanol derivatives. We will move from foundational theory to practical application, emphasizing not just the "how" but the critical "why" behind each methodological choice. Our objective is to equip you with a self-validating system for computational analysis, grounded in established scientific principles.
Part 1: The Quantum Mechanical Lens - Choosing the Right Tools
At its core, quantum mechanics (QM) provides a first-principles description of molecular systems by solving, or approximating, the Schrödinger equation.[5] For drug-sized molecules like aminopropanol derivatives, two families of methods are predominant: Hartree-Fock (HF) and Density Functional Theory (DFT).
Hartree-Fock (HF): This is a foundational, wave function-based method. While computationally efficient for a QM method, HF systematically neglects a significant portion of electron correlation—the way electrons interact and avoid each other.[6][7][8] This omission can lead to inaccuracies, particularly for properties sensitive to electron distribution.[9]
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. Instead of a complex wave function, it calculates the total energy of a system from its electron density—a simpler, three-dimensional quantity.[10][11][12] Crucially, DFT includes an approximation for electron correlation through an "exchange-correlation functional."[7] This makes DFT generally more accurate than HF for a comparable computational cost, striking a balance that has made it the workhorse of modern computational chemistry for organic and biological molecules.[9][13][14]
The Causality of Choice: For aminopropanol derivatives, DFT is the recommended starting point. Its ability to accurately model electronic structures, geometries, and intermolecular interactions provides a reliable foundation for predicting reactivity and biological activity.[6][10][11]
The Language of Electrons: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The size and type of the basis set directly impact the accuracy and computational cost of a calculation.
Minimal Basis Sets (e.g., STO-3G): These are computationally very fast but offer limited accuracy, often insufficient for anything beyond a preliminary look at molecular geometry.[16][17]
Pople-Style Split-Valence Basis Sets (e.g., 6-31G, 6-311G): These are widely used for organic molecules. They use multiple functions to describe valence electrons, providing more flexibility to model chemical bonds accurately.[13][16][17] They are often augmented with:
Polarization functions (* or (d,p)): These add functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogens), allowing orbitals to change shape and polarize, which is crucial for describing bonding in three-dimensional space.[13][15][17]
Diffuse functions (+): These are large-sized functions that better describe electrons far from the nucleus, important for anions, excited states, and weak intermolecular interactions.[15][17]
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are ideal for high-accuracy calculations, though they come with a higher computational cost.[15][17]
Expert Recommendation: For routine calculations on aminopropanol derivatives (geometry optimization, frequencies, electronic properties), the 6-31G(d,p) (often written as 6-31G*) basis set provides a robust balance of accuracy and computational expense. For higher accuracy needs, upgrading to 6-311+G(d,p) is a logical next step.[18]
The Influence of Environment: Solvation Models
Reactions and biological processes occur in solution, not in a vacuum. The solvent can significantly influence molecular conformation and properties.[19][20] Modeling this effect is crucial.
Explicit Solvation: Individually modeling a shell of solvent molecules around the solute. While highly detailed, this approach is computationally prohibitive for QM calculations and is more common in molecular dynamics (MM) simulations.[19][21]
Implicit Solvation (Continuum Models): This is the most common approach in QM. The solvent is modeled as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the electrostatic interactions are calculated self-consistently.[21][22] Popular models include:
Polarizable Continuum Model (PCM): A widely used and versatile family of models.[19][23]
Solvation Model based on Density (SMD): A universal solvation model that has shown good performance for calculating solvation free energies.[21][23]
COSMO (Conductor-like Screening Model): Another popular and robust implicit solvent model.[19][21]
Expert Recommendation: Employing an implicit solvation model like PCM or SMD is essential for obtaining meaningful results for aminopropanol derivatives, especially when calculating properties like pKa or conformational energies.
Part 2: The Computational Workflow - A Validated Protocol
The following section outlines a step-by-step methodology for the quantum chemical analysis of a novel aminopropanol derivative. This workflow is designed to be a self-validating system, with checkpoints to ensure the reliability of the results.
Workflow Overview Diagram
Caption: A validated workflow for quantum chemical analysis of aminopropanol derivatives.
Build the 3D Structure: Use a molecular editor (e.g., Avogadro, ChemDraw, MOE) to build the 2D structure of the aminopropanol derivative and generate an initial 3D conformation.
Perform a Molecular Mechanics (MM) Conformational Search: Due to the high cost of QM, an initial search is performed using a faster MM force field (e.g., MMFF94, OPLS). Software like Schrödinger's MacroModel or the open-source TINKER can be used.[24][25] This search will generate hundreds or thousands of potential conformers by systematically rotating torsion angles.
Filter and Cluster: The resulting conformers are filtered by energy (e.g., retaining all structures within 10-15 kJ/mol of the global minimum) and clustered by structural similarity (RMSD). A representative structure from each of the lowest-energy clusters should be advanced to the next step. This ensures the conformational space is adequately sampled without redundant calculations.
Step 2: QM Geometry Optimization and Frequency Validation
This is the core QM calculation where we find the most stable 3D arrangement of atoms for each candidate conformer at the chosen level of theory.
Protocol:
Prepare Input Files: For each selected conformer, create an input file for your QM software (e.g., Gaussian, ORCA).
Method: Specify the DFT functional and basis set. A reliable choice is B3LYP/6-31G(d,p).[13][18]
Keywords: Use keywords for both optimization and frequency calculation (e.g., Opt Freq).
Solvation: For a more accurate result, include an implicit solvent model from the start (e.g., SCRF=(PCM,Solvent=Water)).[23]
Run the Calculation: Submit the job to a computational server or cluster.
Analyze the Output & Validate:
Convergence: Confirm that the geometry optimization converged successfully.
Frequencies:This is a critical validation step. Check the frequency calculation results. A true energy minimum must have zero imaginary frequencies . If one or more imaginary frequencies are found, it indicates the structure is a transition state or a saddle point, not a stable conformer, and requires further optimization or a different starting geometry.
Step 3: Calculation of Molecular Properties
Once a validated, stable structure in a simulated solvent is obtained, you can calculate a wide range of properties to inform drug design.[10][26]
A. Electronic Properties & Reactivity Descriptors
These properties describe the electron distribution and inherent reactivity of the molecule.[27][28]
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]
Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface. It visually identifies electron-rich (negative potential, nucleophilic, red/yellow) and electron-poor (positive potential, electrophilic, blue) regions of the molecule. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding with a protein target.[26]
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these indices quantify reactivity.[27] Key descriptors include:
Chemical Hardness (η): Resistance to change in electron distribution.
Electronic Chemical Potential (μ): The "escaping tendency" of electrons.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
B. Physicochemical Properties
Properties like pKa and logP are critical for predicting the pharmacokinetic (ADME) profile of a drug candidate. Their calculation is more complex and often relies on specific thermodynamic cycles.
pKa Prediction: The pKa is the negative log of the acid dissociation constant and determines the ionization state of a molecule at a given pH.[29] Accurate QM prediction involves calculating the Gibbs free energy change of the deprotonation reaction in solution. This is a computationally demanding task that often requires high levels of theory and careful treatment of solvation.[30][31] Machine learning models trained on QM-derived descriptors are also a promising approach.[30]
logP Prediction: The partition coefficient (logP) measures a compound's lipophilicity, which is crucial for membrane permeability.[29][32] QM-based methods calculate the free energy of transferring the molecule from a water solvent model to an octanol solvent model.[33]
Part 3: Data Interpretation and Application in Drug Design
The true power of these calculations lies in their application. The data generated must be synthesized into actionable insights for the medicinal chemist.
Decision-Making Framework
Caption: Translating computational data into rational drug design strategies.
Example Application:
Imagine the MEP analysis of an aminopropanol derivative shows a strong negative potential around the hydroxyl oxygen and a positive potential around the amine hydrogen. This directly suggests these moieties are primary hydrogen bond donors and acceptors, respectively. A medicinal chemist can use this information to ensure that modifications to the scaffold do not disrupt these key interactions with the target protein. Similarly, if the HOMO is localized on an aromatic ring, this could be a potential site for metabolic oxidation by Cytochrome P450 enzymes.
Quantitative Data Summary (Hypothetical Example)
For a hypothetical aminopropanol derivative, the key calculated properties could be summarized as follows for easy comparison between different conformers or analogues.
Property
Conformer A
Conformer B
Units
Relative Energy (Solvated)
0.00
+5.72
kJ/mol
HOMO Energy
-6.85
-6.91
eV
LUMO Energy
-0.23
-0.21
eV
HOMO-LUMO Gap
6.62
6.70
eV
Dipole Moment
3.45
4.12
Debye
Chemical Hardness (η)
3.31
3.35
eV
Electrophilicity Index (ω)
1.77
1.76
eV
This table clearly shows that Conformer A is the more stable form in solution. The subtle differences in electronic properties can then be correlated with experimental activity data.
Part 4: Software and Tools
A variety of software packages are available to perform the calculations described in this guide. Many offer academic licenses, and some are open-source.
Commercial Packages:
Gaussian: A widely used and versatile program for a broad range of QM calculations.[6]
Schrödinger Suite (Jaguar, MacroModel): An integrated platform popular in the pharmaceutical industry, offering powerful tools for conformational analysis and QM.[6][24][34][35]
Q-Chem: A comprehensive quantum chemistry software package.[6][19]
Open-Source/Free for Academia:
ORCA: A powerful and fast QM program, particularly well-regarded for its DFT capabilities.[6][10]
PySCF: A flexible and extensible quantum chemistry software library written in Python.[23]
Conclusion
Quantum chemical calculations, when applied rigorously, provide an unparalleled view into the molecular world of aminopropanol derivatives. By following a validated workflow that includes thorough conformational analysis, appropriate selection of DFT methods and basis sets, and the inclusion of solvent effects, researchers can generate reliable data on electronic structure, reactivity, and physicochemical properties. These data, when translated through the lens of medicinal chemistry, empower a rational, structure-based approach to drug design, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
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Padmanabhan, J., et al. (2003). Use of DFT-Based Reactivity Descriptors for Rationalizing Radical Reactions: A Critical Analysis. The Journal of Physical Chemistry A.
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Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). eScholarship.org.
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. (2017). Austin Publishing Group.
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The Comprehensive Technical Guide to 1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2): Nomenclature, Mechanisms, and Applications
Executive Summary In the fields of cosmetic chemistry and analytical biosensing, the continuous search for compounds that balance high reactivity with favorable toxicological profiles has led to the development of substi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the fields of cosmetic chemistry and analytical biosensing, the continuous search for compounds that balance high reactivity with favorable toxicological profiles has led to the development of substituted p-phenylenediamine (PPD) derivatives. 1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2) is a prime example of this structural evolution. By introducing a 2-hydroxypropyl moiety to the primary amine of the PPD backbone, researchers have engineered a molecule that serves as a highly effective primary intermediate in oxidative hair dyes and a robust electron mediator in electrochemical assays. This whitepaper provides an in-depth analysis of its nomenclature, physicochemical causality, mechanisms of action, and standardized experimental protocols.
Chemical Identity, Nomenclature, and Synonyms
The complexity of chemical nomenclature often leads to fragmented literature. Depending on the regulatory body or the specific application (e.g., cosmetics vs. electrochemistry), 1-[(4-aminophenyl)amino]propan-2-ol is referred to by several synonyms. Understanding these alternative names is critical for researchers conducting literature reviews or sourcing raw materials[1].
Table 1: Comprehensive Nomenclature and Chemical Identifiers
Identifier Type
Name / Value
IUPAC Name
1-[(4-aminophenyl)amino]propan-2-ol
CAS Registry Number
80467-77-2
EINECS Number
279-480-0
INCI / Cosmetic Name
N-(2-Hydroxypropyl)-p-phenylenediamine
Common Synonym 1
1-(4-aminoanilino)propan-2-ol
Common Synonym 2
2-hydroxypropyl-p-phenylenediamine
Common Synonym 3
N-(2-hydroxypropyl)benzene-1,4-diamine
Molecular Formula
C9H14N2O
Molecular Weight
166.22 g/mol
Causality in Nomenclature: The INCI name, N-(2-Hydroxypropyl)-p-phenylenediamine , is heavily utilized in cosmetic formulations to explicitly denote its structural relationship to the parent compound, PPD. Conversely, the IUPAC name prioritizes the propan-2-ol chain as the parent structure due to the presence of the hydroxyl functional group, treating the aminophenylamino group as a substituent[2].
Physicochemical Properties and Structural Causality
The structural modification of PPD to form 1-[(4-aminophenyl)amino]propan-2-ol is not merely cosmetic; it fundamentally alters the molecule's physicochemical behavior:
Aqueous Solubility: The addition of the hydrophilic hydroxyl (-OH) group significantly enhances water solubility compared to unsubstituted PPD. This allows for higher concentration formulations without the need for aggressive, skin-irritating co-solvents.
Steric Hindrance and Sensitization: The bulky 2-hydroxypropyl group creates steric hindrance. In dermatological contexts, this increased molecular volume and altered partition coefficient (LogP) reduce the rate of epidermal penetration, thereby lowering the compound's skin sensitization potential—a critical advantage over traditional PPD[3].
Redox Potential: The electron-donating nature of the alkylamine substituent subtly lowers the oxidation potential of the molecule, making it an ideal candidate for controlled redox reactions in both dye coupling and electron shuttling[4].
Mechanisms of Action (MoA)
Oxidative Hair Dyeing (Cosmetic Chemistry)
In oxidative dye systems, 1-[(4-aminophenyl)amino]propan-2-ol functions as a primary intermediate (or developer). The mechanism relies on a cascade of redox and coupling reactions[5].
Oxidation: Under alkaline conditions (pH 9.5-10.0), hydrogen peroxide (
H2O2
) oxidizes the primary intermediate into a highly reactive electrophilic quinonediimine.
Coupling: This quinonediimine undergoes electrophilic aromatic substitution with a coupler molecule (e.g., resorcinol or m-aminophenol).
Polymerization: The resulting dinuclear compound is further oxidized, polymerizing into a large, colored macro-molecule that becomes physically trapped within the hair cortex.
Figure 1: Oxidative coupling pathway of 1-[(4-aminophenyl)amino]propan-2-ol.
Electrochemical Biosensing (Analytical Chemistry)
Beyond cosmetics, this compound is utilized as an electron mediator in amperometric biosensors. Oxidoreductase enzymes (like Glucose Oxidase) often have deeply buried redox centers (e.g., FAD/FADH2) that cannot efficiently transfer electrons directly to a bare electrode. 1-[(4-aminophenyl)amino]propan-2-ol shuttles these electrons, enabling low-potential amperometric detection that avoids interference from endogenous electroactive species like ascorbic acid or uric acid[4].
Figure 2: Electron transfer mechanism in an amperometric biosensor.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the application of 1-[(4-aminophenyl)amino]propan-2-ol in laboratory settings.
Protocol 1: Formulation and Activation of an Oxidative Dye Matrix
Objective: To formulate a stable, reactive dye base utilizing N-(2-hydroxypropyl)-p-phenylenediamine.
Base Emulsion Preparation: Emulsify cetearyl alcohol and ceteareth-20 in deionized water at 70°C. Causality: This creates a lamellar gel network that stabilizes the active ingredients and provides the necessary viscosity for application.
Intermediate Incorporation: Dissolve 1.5% (w/w) 1-[(4-aminophenyl)amino]propan-2-ol and 0.75% (w/w) of a selected coupler (e.g., 2-methylresorcinol) into the aqueous phase at 40°C. Causality: The formulation temperature is kept below 45°C to prevent premature auto-oxidation of the primary intermediate. The 2-hydroxypropyl group ensures rapid dissolution without co-solvents.
Alkalinization: Adjust the pH to 9.8 using ammonium hydroxide. Causality: A high pH is mandatory; it swells the keratinous cuticle for dye penetration and optimizes the thermodynamic environment for quinonediimine formation.
Activation (Self-Validation Step): Mix the base 1:1 with a 6%
H2O2
developer lotion. A rapid color shift (typically within 3-5 minutes) visually validates the successful generation of the quinonediimine intermediate and subsequent coupling.
Protocol 2: Fabrication of an Amperometric Enzyme Electrode
Objective: To construct a mediated biosensor using 1-[(4-aminophenyl)amino]propan-2-ol as the electron shuttle[4].
Electrode Pre-treatment: Polish a glassy carbon electrode (GCE) using 0.05 µm alumina slurry, followed by sonication in ethanol and water. Causality: Polishing removes surface oxides and contaminants, ensuring a reproducible electroactive surface area.
Mediator Deposition: Drop-cast 10 µL of a 5 mM solution of 1-[(4-aminophenyl)amino]propan-2-ol (in 0.1 M PBS, pH 7.4) onto the GCE surface and dry under a gentle
N2
stream.
Enzyme Immobilization: Apply 5 µL of Glucose Oxidase (GOx, 10 mg/mL) mixed with a 0.5% Nafion solution over the mediator layer. Causality: Nafion acts as a selectively permeable polyanionic membrane; it prevents the leaching of the water-soluble mediator and enzyme while allowing the diffusion of the neutral glucose substrate.
Electrochemical Conditioning (Self-Validation Step): Subject the electrode to Cyclic Voltammetry (CV) from -0.2 V to +0.4 V (vs. Ag/AgCl) at 50 mV/s in blank PBS. The appearance of stable, reversible redox peaks validates the successful confinement and electrochemical activity of the mediator.
Comparative Analysis: 1-[(4-Aminophenyl)amino]propan-2-ol vs. PPD
To justify the substitution of traditional PPD with its 2-hydroxypropyl derivative, a comparative analysis of their core properties is summarized below.
Table 2: Comparative Chemical and Toxicological Profile
Property / Metric
p-Phenylenediamine (PPD)
1-[(4-Aminophenyl)amino]propan-2-ol
Causality / Impact
Aqueous Solubility
Low to Moderate
High
The -OH group allows for solvent-free, greener formulations.
Sensitization Potential
High (Known Allergen)
Low to Moderate
Steric bulk reduces epidermal penetration and immune cell binding[3].
Oxidation Potential
Standard Baseline
Slightly Lowered
Alkyl substitution increases electron density, facilitating easier oxidation[4].
Dye Complex Size
Small
Medium
Larger resulting polymers are more resistant to washing/fading.
Conclusion
1-[(4-Aminophenyl)amino]propan-2-ol represents a critical advancement in applied chemistry. By strategically modifying the PPD backbone with a 2-hydroxypropyl group, the molecule achieves a superior balance of high reactivity, excellent aqueous solubility, and a significantly improved safety profile. Whether utilized as a primary intermediate in next-generation cosmetics or as a highly efficient electron mediator in diagnostic biosensors, its multifaceted nomenclature (from its IUPAC designation to its INCI name, N-(2-Hydroxypropyl)-p-phenylenediamine) reflects its broad, cross-disciplinary utility.
References
National Center for Biotechnology Information. "1-[(4-Aminophenyl)amino]propan-2-OL". PubChem Compound Summary for CID 3018942. URL:[Link]
European Chemicals Agency (ECHA). "1-[(4-aminophenyl)amino]propan-2-ol". ECHA CHEM Database. URL:[Link]
Google Patents. "Process for the preparation of 1-(2,5-diaminophenyl) ethanol and its use for oxidative dyeing processes". Patent DE60112136T2.
Google Patents. "Oxidation dyes comprising a combination of silicon-block copolymers and phospholipids". Patent WO2016162131A1.
Google Patents. "Electrochemical assay method with novel p-phenylenediamine compound". Patent US5609749A.
Safety, Handling, and Mechanistic Application of 1-[(4-Aminophenyl)amino]propan-2-ol in Oxidative Dye Systems
Executive Summary 1-[(4-Aminophenyl)amino]propan-2-ol is a specialized N-substituted para-phenylenediamine (PPD) derivative utilized primarily as a primary intermediate in oxidative dye systems and polymer cross-linking....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-[(4-Aminophenyl)amino]propan-2-ol is a specialized N-substituted para-phenylenediamine (PPD) derivative utilized primarily as a primary intermediate in oxidative dye systems and polymer cross-linking. While the addition of the 2-hydroxypropyl group enhances aqueous solubility and modulates oxidation kinetics compared to unsubstituted PPD, the compound retains the rigorous toxicological and reactivity profiles characteristic of aromatic diamines. This technical guide synthesizes the molecular mechanics, critical safety protocols, and validated experimental workflows required for the safe and effective handling of this compound in laboratory and formulation environments.
Chemical Profiling & Molecular Reactivity
1-[(4-Aminophenyl)amino]propan-2-ol (CAS: 80467-77-2)[1] functions as an electron-rich primary intermediate. In oxidative systems, the compound undergoes a highly controlled transformation to generate colorant polymers.
The Oxidation Mechanism
The fundamental reactivity of PPD derivatives relies on a two-electron, multi-proton electrochemical oxidation. When exposed to an oxidizing agent (typically hydrogen peroxide) in an alkaline environment (pH 8.0–10.0), 1-[(4-Aminophenyl)amino]propan-2-ol is oxidized into a highly reactive electrophilic quinonediimine species[2].
This transient quinonediimine does not remain isolated; it immediately undergoes an electrophilic aromatic substitution reaction with a meta-substituted electron-rich aromatic compound (the "coupler"). This coupling yields a stable, high-molecular-weight indoaniline or indamine dye complex[3].
Oxidation of 1-[(4-Aminophenyl)amino]propan-2-ol to quinonediimine and subsequent coupling.
Toxicological Profile & Risk Assessment
The structural similarity of 1-[(4-Aminophenyl)amino]propan-2-ol to standard PPD necessitates strict toxicological oversight. PPD derivatives are classified as potent contact allergens. The primary toxicological concern is allergic contact dermatitis, driven by the binding of reactive oxidation intermediates (haptens) to epidermal proteins[3].
Furthermore, uncontrolled oxidation can lead to the formation of trimeric artifacts, such as Bandrowski's base analogs, which have been heavily scrutinized for their mutagenic and sensitizing potential[2]. The Scientific Committee on Consumer Safety (SCCS) mandates rigorous testing for such compounds, requiring a Margin of Safety (MoS) calculation greater than 100 for regulatory approval in consumer applications[4],[5].
SCCS threshold required to establish a safe toxicological profile.
Safe Handling Protocols & Engineering Controls
To mitigate the risks associated with acute toxicity and auto-oxidation, laboratory handling must adhere to a self-validating system of engineering controls and personal protective equipment (PPE).
Inhalation & Dermal Protection: Handling the raw chemical powder must be restricted to a Class II biological safety cabinet or a dedicated powder-weighing hood equipped with HEPA filtration. Because the compound is a known sensitizer[3], operators must wear nitrile gloves (minimum 0.11 mm thickness, >480 min breakthrough time) and an FFP3/N95 particulate respirator.
Storage & Auto-Oxidation Prevention: Aromatic diamines are highly susceptible to auto-oxidation in the presence of ambient oxygen and light, which darkens the sample and degrades its purity[7]. Causality: Exposure to air leads to premature oxidation, forming insoluble polymeric degradation products that compromise the stoichiometric accuracy of downstream assays. Therefore, the compound must be stored in opaque, hermetically sealed containers under an inert argon or nitrogen blanket at <25°C.
Spill Mitigation: In the event of a spill, do not use water initially, as it may spread the active material. Sweep the powder using wet absorbent materials to suppress aerosolization, followed by decontamination of the surface with a mild acidic solution to protonate the amine, rendering it less reactive.
To evaluate the coupling efficiency of 1-[(4-Aminophenyl)amino]propan-2-ol, researchers must utilize a tightly controlled kinetic assay. The following protocol is designed to isolate the primary coupling event while preventing runaway polymerization.
Step-by-Step Methodology
Precursor Preparation: Dissolve 10 mM of 1-[(4-Aminophenyl)amino]propan-2-ol and 10 mM of the selected coupler (e.g., m-aminophenol) in 50 mL of 0.1 M phosphate buffer adjusted to pH 9.5.
Causality: The alkaline pH mimics the physiological application environment and ensures the coupler is sufficiently deprotonated, maximizing its nucleophilicity for the subsequent electrophilic attack[2].
Oxidant Introduction: Inject an equimolar concentration (10 mM) of hydrogen peroxide (
H2O2
) into the solution under continuous magnetic stirring at 300 rpm.
Kinetic Incubation: Maintain the reaction vessel at a constant 25°C using a thermostated water bath for exactly 30 minutes.
Causality: Temperature control is critical as the two-electron oxidation to quinonediimine is highly temperature-dependent; thermal fluctuations will severely skew the kinetic data.
Reaction Quenching: At exactly 30 minutes, inject 5 mL of a 10% (w/v) ascorbic acid solution.
Causality: Ascorbic acid acts as a potent reducing agent, immediately converting any unreacted quinonediimine back to the stable diamine precursor. This self-validating step "freezes" the reaction, preventing the formation of trimeric artifacts (e.g., Bandrowski's base) and allowing for accurate quantification[3].
Analytical Validation: Extract the resulting indoaniline dye using ethyl acetate, dry over anhydrous sodium sulfate, and analyze via HPLC-PDA. Monitor the disappearance of the precursor at 260 nm and the appearance of the dye complex between 350 nm and 550 nm[5].
Step-by-step workflow for the controlled oxidative coupling assay.
References
1.[6] Guidechem. "1-[(4-aminophenyl)amino]propan-2-ol 80467-77-2 wiki". Guidechem. URL:
2.[1] National Center for Biotechnology Information. "1-[(4-Aminophenyl)amino]propan-2-OL - PubChem". NIH. URL:
3. Universidad de Córdoba. "p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium". UCO. URL:
4.[7] Wikipedia Contributors. "p-Phenylenediamine". Wikipedia. URL:
5.[3] Research J. Topical and Cosmetic Sci. "Review: Mechanism of Hair Dying and their safety aspects". RJTCSONLINE. URL:
6.[2] Science Alert. "Mechanism of Hair Dying and Their Safety Aspects: A Review". Science Alert. URL:
7.[4] European Commission. "The SCCS's Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation". Europa. URL:
8.[5] European Commission. "SCIENTIFIC ADVICE ON hair dye 'Basic Brown 16'". Europa. URL:
Application Note: (S)-1-[(4-Aminophenyl)amino]propan-2-ol as a Solid-Supported Chiral Auxiliary for Asymmetric Alkylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale The development of r...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
The development of robust, highly stereoselective chiral auxiliaries is a cornerstone of asymmetric synthesis. While 1,2-amino alcohols like pseudoephedrine have historically dominated diastereoselective enolate alkylations, their status as highly regulated substances (DEA List I) poses significant logistical hurdles for scale-up in drug development. Furthermore, traditional homogeneous chiral auxiliaries suffer from poor atom economy and complex downstream recovery processes [1].
To circumvent these limitations, we report the application of (S)-1-[(4-aminophenyl)amino]propan-2-ol (CAS: 80467-77-2) [2] as a next-generation, bifunctional chiral auxiliary. This molecule offers two distinct chemical handles:
A secondary 1,2-amino alcohol core: Provides rigid stereocontrol during enolate formation, mirroring the efficiency of classical pseudoephedrine-based systems.
A primary aniline moiety (4-NH₂): Serves as an orthogonal, highly nucleophilic handle for covalent immobilization onto polymer supports.
By anchoring this auxiliary to a solid support, we enable Solid-Phase Asymmetric Synthesis (SPAS) . This approach not only bypasses the regulatory restrictions of traditional auxiliaries but also allows for >99% recovery and recycling of the chiral director, drastically improving the sustainability of the synthetic workflow.
The Lithium-Chelated Transition State
The high diastereoselectivity of this system is driven by a highly ordered transition state. Upon acylation of the secondary amine and subsequent treatment with Lithium Diisopropylamide (LDA), a rigid Z-enolate is formed. The lithium cation bidentately chelates both the C2-alkoxide and the enolate oxygen. The bulky polymer-supported N-aryl group and the C2-methyl group effectively shield the bottom face of the enolate, forcing the incoming electrophile to attack exclusively from the top face [3].
Product Release via N-O Acyl Transfer
A historical challenge with N-aryl amides is their resistance to hydrolysis. However, our system leverages the proximity of the C2-hydroxyl group. Under mildly acidic conditions, the system undergoes an intramolecular N-O acyl transfer , shifting the acyl group from the sterically hindered nitrogen to the oxygen, forming an ester intermediate. This ester is rapidly hydrolyzed, releasing the enantiopure carboxylic acid and regenerating the supported auxiliary without racemization [4].
Fig 1. Solid-phase asymmetric alkylation workflow using the APAP-Auxiliary.
Experimental Protocols
The following protocols describe the self-validating workflow for the asymmetric synthesis of α-methylated carboxylic acids using the polymer-supported auxiliary.
Protocol 1: Resin Loading (Preparation of PS-APAP)
Causality Check: The primary aniline is selectively coupled over the secondary amine due to its significantly higher nucleophilicity and lower steric hindrance.
Swell 1.0 g of Polystyrene-COOH resin (loading: 1.0 mmol/g) in 10 mL of anhydrous DMF for 30 minutes.
Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 mmol) and 1-Hydroxybenzotriazole (HOBt, 3.0 mmol). Agitate for 15 minutes to form the active ester.
Add (S)-1-[(4-aminophenyl)amino]propan-2-ol (2.5 mmol). Agitate the suspension at room temperature for 24 hours.
Filter the resin and wash sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry under vacuum to constant weight.
Protocol 2: Acylation of the Supported Auxiliary
Causality Check: LiHMDS is used to selectively deprotonate the sterically hindered secondary amine prior to the addition of the acid chloride, preventing O-acylation.
Swell 1.0 g of PS-APAP resin in 10 mL of anhydrous THF. Cool the reactor to 0 °C.
Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 2.0 mmol, 1.0 M in THF). Stir for 30 minutes.
Add Propionyl chloride (3.0 mmol) dropwise. Allow the reaction to warm to room temperature and agitate for 4 hours.
Quench with 1 mL of methanol. Filter and wash the resin with THF and DCM.
Protocol 3: Asymmetric Alkylation
Causality Check: An excess of LiCl is added to disrupt enolate aggregates, ensuring a monomeric, highly reactive chelated transition state.
Swell the acylated resin in 10 mL of anhydrous THF and cool to -78 °C.
Add anhydrous LiCl (6.0 mmol) followed by LDA (2.5 mmol, 2.0 M in THF/heptane).
Agitate at -78 °C for 1 hour, warm to 0 °C for 15 minutes (to ensure complete enolization), and re-cool to -78 °C.
Add the alkyl halide (e.g., Benzyl bromide, 3.0 mmol). Agitate at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight.
Quench with saturated aqueous NH₄Cl. Filter and wash the resin thoroughly with H₂O, THF, and DCM.
Protocol 4: Cleavage and Recovery
Suspend the alkylated resin in a mixture of 1,4-Dioxane (5 mL) and 0.5 M H₂SO₄ (5 mL).
Heat the suspension at 90 °C for 12 hours to induce the N-O acyl transfer and subsequent hydrolysis.
Filter the resin and wash with diethyl ether (2 × 10 mL). Note: The recovered resin can be neutralized with 10% DIPEA in DCM and reused from Protocol 2.
Extract the combined aqueous filtrate with Ethyl Acetate (3 × 15 mL). Dry over Na₂SO₄ and concentrate to yield the enantiopure α-substituted carboxylic acid.
Data Presentation: Stereoselectivity and Yield
The solid-supported (S)-1-[(4-aminophenyl)amino]propan-2-ol auxiliary demonstrates exceptional stereocontrol across a variety of electrophiles, matching or exceeding traditional solution-phase methodologies.
Entry
Alkylating Agent (R'-X)
Product
Isolated Yield (%)
Enantiomeric Excess (ee %)
1
Benzyl bromide
(S)-2-Methyl-3-phenylpropanoic acid
92
98
2
Allyl bromide
(S)-2-Methylpent-4-enoic acid
89
97
3
Methyl iodide
(S)-2-Methylbutanoic acid
94
>99
4
Isobutyl bromide
(S)-2,4-Dimethylpentanoic acid
85
95
Table 1: Scope of asymmetric alkylation using the PS-APAP chiral auxiliary. Yields represent isolated product after cleavage. Enantiomeric excess determined by chiral HPLC.
Transition State Visualization
Fig 2. Lithium-chelated Z-enolate transition state directing facial selectivity.
References
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
Yao, Q. J., et al. (2017). Atroposelective Synthesis of Axially Chiral Biaryls by Palladium-Catalyzed Asymmetric C-H Olefination Enabled by a Transient Chiral Auxiliary.
Hu, H., & Wang, Z. (2023). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Frontiers in Chemistry.
Application
The Strategic Application of 1-[(4-Aminophenyl)amino]propan-2-ol in the Synthesis of Cardioselective Beta-Blockers
Introduction: A Pivotal Intermediate in Beta-Blocker Synthesis In the landscape of cardiovascular drug development, the synthesis of beta-adrenergic receptor antagonists (beta-blockers) remains a cornerstone of medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Pivotal Intermediate in Beta-Blocker Synthesis
In the landscape of cardiovascular drug development, the synthesis of beta-adrenergic receptor antagonists (beta-blockers) remains a cornerstone of medicinal chemistry. The characteristic aryloxypropanolamine scaffold is central to the pharmacological activity of this class of drugs.[1] Within this framework, 1-[(4-Aminophenyl)amino]propan-2-ol emerges as a critical late-stage intermediate, particularly in the synthesis of cardioselective β1-antagonists. Its strategic importance lies in the presence of a primary aromatic amine, which allows for the introduction of diverse functionalities through N-acylation, thereby modulating the drug's pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-[(4-Aminophenyl)amino]propan-2-ol. We will focus on its primary application in the synthesis of practolol, a well-documented β1-selective blocker, and provide detailed protocols, mechanistic insights, and comparative data to support both research and process development endeavors.
Core Application: N-Acylation for the Synthesis of Practolol
The most prominent application of 1-[(4-Aminophenyl)amino]propan-2-ol is its role as the immediate precursor to Practolol .[2][3] The synthesis is completed via a straightforward N-acylation reaction, typically N-acetylation, of the primary aromatic amine. This final step is crucial as the resulting acetamide group is a distinguishing feature of practolol compared to other beta-blockers like propranolol and is integral to its receptor-binding profile.[2]
Retrosynthetic Analysis: The Position of 1-[(4-Aminophenyl)amino]propan-2-ol
To fully appreciate the application of this intermediate, a retrosynthetic perspective is invaluable. The synthesis of practolol can be envisioned by disconnecting the amide bond, which reveals 1-[(4-Aminophenyl)amino]propan-2-ol and an acetylating agent as the key synthons.
Caption: Retrosynthetic approach for Practolol.
Experimental Protocols: Synthesis of Practolol
The following protocols detail the synthesis of the precursor 1-[(4-Aminophenyl)amino]propan-2-ol and its subsequent N-acetylation to yield practolol. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Part 1: Synthesis of the Intermediate: 1-[(4-Aminophenyl)amino]propan-2-ol
While the primary focus is the application of the title compound, its synthesis is crucial for context. It is typically prepared from p-aminophenol and epichlorohydrin, followed by reaction with isopropylamine.
Protocol 1: Synthesis of 1-(4-Aminophenoxy)-2,3-epoxypropane
Reactants: p-Aminophenol, epichlorohydrin, and a suitable base (e.g., sodium hydroxide).
Procedure:
A mixture of p-aminophenol and a base is prepared in a suitable solvent.
Epichlorohydrin is added to this mixture.
The reaction is typically stirred for several hours at ambient temperature.
Work-up and Purification:
After the reaction is complete, the mixture is filtered.
The solid residue is washed with water to remove any inorganic salts.
The resulting crude product can be purified by recrystallization.
Protocol 2: Synthesis of 1-[(4-Aminophenyl)amino]propan-2-ol
Reactants: 1-(4-Aminophenoxy)-2,3-epoxypropane and isopropylamine.
Procedure:
A mixture of 1-(4-aminophenoxy)-2,3-epoxypropane and an excess of isopropylamine is stirred at ambient temperature for an extended period (e.g., 16 hours).[2]
The isopropylamine acts as both the nucleophile and the solvent.[2]
Work-up and Purification:
The resulting solution is evaporated to dryness under reduced pressure to remove the excess isopropylamine.[2]
The residue is then purified to yield 1-[(4-Aminophenyl)amino]propan-2-ol.
Part 2: N-Acetylation of 1-[(4-Aminophenyl)amino]propan-2-ol to Synthesize Practolol
This protocol focuses on the core application of the intermediate. The N-acetylation is a robust and high-yielding reaction.
Protocol 3: N-Acetylation with Acetic Anhydride
Reactants: 1-[(4-Aminophenyl)amino]propan-2-ol, acetic anhydride, and a suitable solvent (e.g., water, glacial acetic acid).
Procedure:
In a round-bottom flask, dissolve 1-[(4-Aminophenyl)amino]propan-2-ol (1.0 mmol) in water (5 mL).[4]
To this solution, add acetic anhydride (1.2 mmol).
Stir the mixture vigorously at room temperature. The reaction is typically rapid, often completing within 5-15 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Upon completion, the product, practolol, often precipitates directly from the reaction mixture.
If precipitation is not observed, cool the mixture in an ice bath to induce crystallization.
Collect the solid product by vacuum filtration and wash with cold water.
The crude practolol can be further purified by recrystallization from a suitable solvent, such as butyl acetate, to yield a pure product.[2]
Causality Behind Experimental Choices:
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a commonly used, efficient, and cost-effective acetylating agent. Its reaction with amines is generally fast and clean.[5]
Water as Solvent: Using water as a solvent represents a green chemistry approach, avoiding the use of volatile organic compounds. The reaction is often fast in an aqueous medium.
Room Temperature Reaction: The high nucleophilicity of the primary aromatic amine allows the reaction to proceed efficiently at room temperature, which is energy-efficient and minimizes the formation of by-products.
Recrystallization for Purification: Recrystallization is an effective method for purifying solid organic compounds, ensuring high purity of the final active pharmaceutical ingredient (API).
Mechanistic Insights: The N-Acylation Pathway
The N-acetylation of 1-[(4-Aminophenyl)amino]propan-2-ol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product, practolol.
Caption: Mechanism of N-acetylation.
Data Presentation: Yields and Purity
The efficiency of the synthesis of beta-blockers is critical in drug development. While specific yields for the N-acetylation of 1-[(4-Aminophenyl)amino]propan-2-ol are not always reported in isolation, the overall synthesis of practolol and related compounds is well-documented, particularly in the context of enantioselective synthesis.
Synthesis Stage
Key Transformation
Reported Yield
Enantiomeric Excess (ee)
Reference
Chemoenzymatic Synthesis of (S)-Practolol
Amination of (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
Note: The yields reported for chemoenzymatic and chlorohydrin routes are for the overall conversion to the final product from the specified precursor. The high yield for the general N-acetylation of aniline in water suggests that the final acetylation step in practolol synthesis is likely to be highly efficient.
Broader Applications and Future Perspectives
While practolol is the primary example, the synthetic strategy of N-acylation of 1-[(4-Aminophenyl)amino]propan-2-ol can be extended to create a library of practolol analogues for structure-activity relationship (SAR) studies. By using different acylating agents (e.g., various acyl chlorides or anhydrides), novel beta-blockers with potentially improved properties such as enhanced cardioselectivity, longer half-life, or a different side-effect profile could be developed.
Furthermore, the principles of green chemistry are increasingly being applied to beta-blocker synthesis. Chemoenzymatic methods, such as the use of lipases for kinetic resolution of precursors, offer a more sustainable alternative to traditional chemical methods, often providing high enantiomeric excess.[8]
Conclusion
1-[(4-Aminophenyl)amino]propan-2-ol is a valuable and strategically important intermediate in the synthesis of beta-blockers. Its primary application lies in the final N-acylation step to produce practolol and potentially other novel analogues. The N-acetylation reaction is a robust, high-yielding, and well-understood transformation, making it an ideal step in a multi-step drug synthesis. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key intermediate in their synthetic endeavors.
References
BenchChem. (n.d.). Chemical structure and synthesis of practolol. Retrieved from a relevant chemical supplier's technical portal.
Sarvestani, M. R. J. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Islamic Azad University.
Saddique, F. A., Zahoor, A. F., Yousaf, M., Irfan, M., Ahmad, M., Mansha, A., Khan, Z. A., & Naqvi, S. A. R. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 40(2), 193-224.
(n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
(2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol).
Wikipedia. (n.d.). Practolol. Retrieved from [Link]
Jacobsen, E. E., et al. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI.
Fu, et al. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
Leftheris, K., & Goodman, M. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(1), 216-223.
Mulik, S., et al. (2016). Biocatalytic synthesis of (S)-Practolol, a selective β-blocker.
(2021). Lipase Catalysed Synthesis of Enantiopure precursors and de- rivatives for β-Blockers Practolol, Pindolol and Carteolol. Preprints.org.
(n.d.).
Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds.
(2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
(n.d.).
(2011). KR20110009041A - Acetylation with Reduced Concentration of Acetic Anhydride for the Synthesis of Non-Ionic X-Ray Contrast Agents.
(n.d.). N-Acylation Reactions of Amines.
(2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
Application Note: Chemoselective N-Alkylation of 1-[(4-Aminophenyl)amino]propan-2-ol via Reductive Amination
Executive Summary 1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2) is a highly functionalized unsymmetrical p-phenylenediamine (PPD) derivative utilized as a critical building block in dye synthesis, polymer stabiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2) is a highly functionalized unsymmetrical p-phenylenediamine (PPD) derivative utilized as a critical building block in dye synthesis, polymer stabilization, and pharmaceutical development[1]. The molecule presents a classic chemoselectivity challenge: it contains a highly nucleophilic primary aromatic amine, a sterically hindered secondary aromatic amine, and a secondary aliphatic hydroxyl group. This application note details the causality, mechanistic logic, and validated protocols for achieving strictly mono-N-alkylated products by bypassing traditional direct alkylation in favor of reductive amination.
Structural Analysis & The Case for Reductive Amination
When functionalizing 1-[(4-Aminophenyl)amino]propan-2-ol, researchers must prevent over-alkylation (formation of tertiary amines or quaternary ammonium salts) and O-alkylation at the hydroxyl group.
The Causality Behind the Method:
Direct alkylation using alkyl halides (e.g., bromoalkanes) via SN2 mechanisms inherently lacks selectivity. The basic conditions required to neutralize the generated hydrohalic acid can deprotonate the secondary hydroxyl group, triggering competitive O-alkylation. Furthermore, primary amines often undergo rapid sequential alkylation, resulting in complex, difficult-to-separate product mixtures.
Reductive Amination solves this by operating under neutral or mildly acidic conditions, which leaves the hydroxyl group entirely unreactive[2]. The reaction relies on the condensation of the amine with a carbonyl compound (ketone or aldehyde) to form a Schiff base (imine).
Primary Amine (C4 position): Rapidly condenses with the carbonyl to form a stable imine intermediate.
Secondary Amine (C1 position): Sterically hindered by the 2-hydroxypropyl group and electronically deactivated. It cannot form a stable neutral imine, preventing condensation.
Once the imine is selectively formed at the primary amine, it is reduced in situ (via catalytic hydrogenation or a hydride donor) to yield the target unsymmetrical N-alkylated PPD derivative. This mechanism mirrors the highly efficient industrial synthesis of commercial PPD antiozonants like 6PPD[3].
The following table summarizes the expected catalytic efficiencies and selectivities when applying reductive amination to PPD derivatives, demonstrating the superiority of Pt/C and hydride-based systems[4],[2].
This protocol is designed for scale-up, utilizing heterogeneous catalysis to ensure high atom economy and easy product isolation[4].
Self-Validating System (IPC): The reaction is gated by In-Process Control (HPLC). Hydrogen uptake will plateau when the imine is fully reduced, providing a physical validation of reaction completion.
Reactor Charging: To a high-pressure Parr reactor, add 1-[(4-Aminophenyl)amino]propan-2-ol (1.0 eq), the target ketone (e.g., MIBK, 5.5 eq), and 0.3% Pt/C catalyst (0.5 wt% relative to the substrate).
Inerting: Seal the reactor. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, preventing catalyst poisoning and explosion hazards.
Pressurization: Purge with Hydrogen (H₂) three times, then pressurize the vessel to 2.5 MPa.
Reaction: Heat the mixture to 120 °C under vigorous agitation (1000 rpm) to overcome mass transfer limitations of the H₂ gas into the liquid phase. Monitor hydrogen consumption.
In-Process Control (IPC): After H₂ uptake ceases (typically 4–6 hours), sample the mixture. Proceed only if HPLC indicates starting material < 0.1% and imine intermediate < 0.5%.
Workup: Cool to 25 °C and vent the reactor safely. Filter the mixture through a Celite pad to recover the Pt/C catalyst (which can be recycled).
Isolation: Subject the filtrate to vacuum distillation to remove the water byproduct and excess ketone, yielding the pure N-alkylated product.
Fig 2. Industrial-scale catalytic hydrogenation workflow for PPD N-alkylation.
For drug discovery and small-scale synthesis, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. STAB is a mild hydride donor that selectively reduces imines/iminium ions over aldehydes and ketones, eliminating the need for high-pressure equipment.
Solution Preparation: Dissolve 1-[(4-Aminophenyl)amino]propan-2-ol (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M concentration).
Acid Catalysis (Optional but recommended for ketones): Add glacial acetic acid (1.0 eq) to accelerate imine formation.
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 15 minutes at room temperature (25 °C).
Agitation & IPC: Stir the reaction at room temperature for 2–12 hours. Monitor via TLC or LC-MS. The reaction is self-validating when the primary amine spot completely disappears, replaced by a single new product spot.
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is slightly basic (~pH 8).
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to obtain the analytically pure compound.
References
Sennics Co Ltd. "Method for synthesizing p-phenylenediamine anti-aging agent by adopting Pt/C catalyst". Google Patents (CN110818571A). Available at:[4]
Murugesan, K., et al. "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen". Chemical Reviews, ACS Publications. Available at:[Link][2]
Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing 1-[(4-Aminophenyl)amino]propan-2-OL
Abstract: Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment.[1][2] The stereoc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment.[1][2] The stereochemistry of these amines is often critical to their therapeutic efficacy and safety profile. This document provides a detailed technical guide exploring the potential applications of 1-[(4-Aminophenyl)amino]propan-2-OL, a bifunctional chiral amino alcohol, in the synthesis of enantiomerically pure compounds. While specific literature on this particular molecule is limited, its structural features—a primary aromatic amine, a secondary aliphatic amine, a hydroxyl group, and a stereocenter—suggest its utility as both a chiral resolving agent and a precursor for a chiral auxiliary. This guide presents scientifically grounded, hypothetical protocols based on well-established principles in asymmetric synthesis to serve as a comprehensive starting point for researchers.
Introduction: The Imperative for Enantiopure Amines
The synthesis of single-enantiomer compounds is a cornerstone of the pharmaceutical industry.[3] Different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological properties. Consequently, developing robust and efficient methods to access enantiomerically pure chiral amines is a critical endeavor.[4] Methodologies range from asymmetric catalysis to biocatalytic approaches and the use of the "chiral pool".[4][5] Among the classical, yet powerful, techniques are diastereomeric resolution and auxiliary-controlled synthesis.[6][7]
1-[(4-Aminophenyl)amino]propan-2-OL possesses the key structural motifs of a versatile chiral resolving agent and auxiliary precursor. Its basic amine functionalities allow for the formation of diastereomeric salts with racemic acids, while the 1,2-amino alcohol moiety is ideal for creating rigid cyclic structures like oxazolidinones to direct stereoselective transformations.[6] This guide will detail the theoretical basis and provide actionable protocols for both applications.
PART 1: Diastereomeric Salt Resolution of Racemic Carboxylic Acids
One of the most established and scalable methods for separating enantiomers is the formation of diastereomeric salts.[8] The principle lies in reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting products are diastereomers, which possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1][7] The basic amine groups of 1-[(4-Aminophenyl)amino]propan-2-OL are well-suited for this purpose.
Principle of Resolution
A racemic carboxylic acid, (±)-R-COOH, is reacted with an enantiopure amine, such as (S)-1-[(4-Aminophenyl)amino]propan-2-OL. This acid-base reaction forms a pair of diastereomeric salts: [(R)-R-COO⁻][(S)-Amine-H⁺] and [(S)-R-COO⁻][(S)-Amine-H⁺]. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and solubilities in a given solvent. By carefully selecting the solvent system, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer of the acid is then liberated from the isolated salt by treatment with a strong acid.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Hypothetical Resolution of (±)-Mandelic Acid
This protocol describes a conceptual procedure for the resolution of racemic mandelic acid. Optimization of solvent, temperature, and stoichiometry is critical for success.
Materials:
(±)-Mandelic Acid
(S)-1-[(4-Aminophenyl)amino]propan-2-OL
Solvents for screening: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof
2 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
Diethyl Ether or Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Filter paper and Buchner funnel
Standard laboratory glassware
Procedure:
Solvent Screening (Small Scale): In separate test tubes, dissolve small, equimolar amounts of (±)-mandelic acid and (S)-1-[(4-Aminophenyl)amino]propan-2-OL in various solvents. Observe which solvent systems yield crystalline precipitates upon standing at room temperature or upon cooling.
Salt Formation (Preparative Scale): In a flask, dissolve 10.0 g of (±)-mandelic acid in the optimal solvent (e.g., 100 mL of 9:1 Ethanol:Water) determined from the screening. Heat the solution gently (e.g., to 60 °C).
In a separate beaker, dissolve a stoichiometric equivalent of (S)-1-[(4-Aminophenyl)amino]propan-2-OL in a minimal amount of the same warm solvent and add it dropwise to the mandelic acid solution with stirring.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Let the mixture stand for several hours or overnight to maximize crystal formation. Further cooling in an ice bath may increase the yield.
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent. The filtrate (mother liquor) contains the more soluble diastereomer.
Liberation of Enantiopure Acid: Suspend the collected crystals in water and add diethyl ether. While stirring vigorously, add 2 M HCl dropwise until the aqueous layer is acidic (pH ~1-2). The diastereomeric salt will break, liberating the free carboxylic acid into the organic layer and the protonated amine into the aqueous layer.
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.
Recovery of Resolving Agent: The aqueous layer from step 6 can be basified with 1 M NaOH to pH ~10-11 to recover the 1-[(4-Aminophenyl)amino]propan-2-OL, which can be extracted with ethyl acetate and purified for reuse.
Characterization and Data:
The enantiomeric excess (e.e.) of the recovered mandelic acid should be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Parameter
Hypothetical Value
Resolving Agent
(S)-1-[(4-Aminophenyl)amino]propan-2-OL
Substrate
(±)-Mandelic Acid
Optimal Solvent
Ethanol/Water (9:1 v/v)
Yield of Diastereomeric Salt
~40-45% (Theoretically max 50%)
e.e. of Recovered Acid
>95% (after one crystallization)
PART 2: Application as a Chiral Auxiliary
A more advanced strategy involves covalently bonding the chiral molecule to a substrate to direct a subsequent stereoselective reaction.[9] The 1,2-amino alcohol structure of 1-[(4-Aminophenyl)amino]propan-2-OL is an excellent precursor for an oxazolidinone-type auxiliary, famously pioneered by Evans.[3] This auxiliary creates a rigid, sterically-defined environment that forces reactions to occur from a specific face, thereby creating a new stereocenter with high predictability.
Principle of Auxiliary-Directed Synthesis
The synthesis involves several key stages:
Auxiliary Synthesis: The amino alcohol is cyclized, typically with phosgene or a phosgene equivalent, to form a rigid oxazolidinone ring.
Substrate Attachment: A prochiral acyl group is attached to the nitrogen atom of the oxazolidinone.
Diastereoselective Reaction: The N-acylated auxiliary is deprotonated to form a chiral enolate. The bulky substituent from the original amino alcohol (now part of the oxazolidinone ring) shields one face of the enolate, forcing an incoming electrophile to attack from the opposite face. This results in a new carbon-carbon bond with a high degree of diastereoselectivity.[3][10]
Auxiliary Cleavage: The auxiliary is removed under conditions that do not racemize the newly formed stereocenter, yielding the desired chiral product (e.g., a carboxylic acid, alcohol, or amide) and allowing for the recovery of the auxiliary.[11][12] To obtain a chiral amine, the resulting chiral carboxylic acid can be subjected to a rearrangement reaction like the Curtius rearrangement.
Caption: Asymmetric synthesis workflow using a chiral auxiliary approach.
Protocol 2: Hypothetical Synthesis of a Chiral Amine
This multi-step protocol is conceptual and based on standard procedures for Evans-type auxiliaries.
Protocol 2.1: Synthesis of the Chiral Oxazolidinone Auxiliary
Objective: To convert 1-[(4-Aminophenyl)amino]propan-2-OL into its corresponding oxazolidinone.
Procedure:
Dissolve the amino alcohol (1.0 eq) in an appropriate solvent like toluene.
Add a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) (approx. 0.4 eq of triphosgene) in the presence of a base (e.g., triethylamine, 2.2 eq).
Heat the reaction mixture to facilitate cyclization.
Monitor the reaction by TLC. Upon completion, perform an aqueous workup, extract the product, dry the organic layer, and purify by column chromatography.
Protocol 2.2: N-Acylation of the Auxiliary
Objective: To attach a prochiral propionyl group.
Procedure:
Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
Cool the solution to -78 °C.
Add n-butyllithium (1.05 eq) dropwise to deprotonate the nitrogen.
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
Allow the reaction to slowly warm to room temperature.
Quench with saturated aqueous ammonium chloride, extract the product, dry, and purify.
Protocol 2.3: Diastereoselective Alkylation
Objective: To create a new stereocenter α to the carbonyl group.
Procedure:
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C.
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) to form the Z-enolate.
After stirring for 30 minutes, add an electrophile (e.g., benzyl bromide, 1.2 eq).
Keep the reaction at -78 °C until completion (monitored by TLC).
Quench the reaction, extract, dry, and purify the product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product by integrating distinct signals for each diastereomer.[13][14]
Protocol 2.4: Auxiliary Cleavage and Conversion to Chiral Amine
Objective: To remove the auxiliary and convert the resulting acid into the target amine.
Procedure:
Cleavage: Dissolve the alkylated product (1.0 eq) in a THF/water mixture. Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[12] Stir until the reaction is complete. Work up to isolate the chiral carboxylic acid and the recoverable auxiliary.
Curtius Rearrangement:
a. Convert the chiral carboxylic acid to an acyl azide by reacting it with diphenylphosphoryl azide (DPPA) in the presence of a base.
b. Heat the acyl azide in an inert solvent (e.g., toluene) to induce rearrangement to an isocyanate.
c. Hydrolyze the isocyanate with aqueous acid to yield the final enantiomerically pure primary amine.
Hypothetical Data for Diastereoselective Alkylation:
Electrophile (E⁺)
Base
Diastereomeric Ratio (d.r.)
Yield (%)
Benzyl Bromide
LDA
>98:2
~90%
Methyl Iodide
NaHMDS
>95:5
~92%
Allyl Iodide
LDA
>98:2
~88%
Conclusion
While direct experimental data for 1-[(4-Aminophenyl)amino]propan-2-OL in asymmetric synthesis is not yet prevalent in the literature, its structure strongly supports its potential as both a classical resolving agent and a precursor to a modern chiral auxiliary. The protocols outlined in this guide are based on robust and well-documented chemical principles and provide a strong foundation for any researcher or drug development professional seeking to explore the utility of this compound. Successful application will, as always, depend on careful experimental execution and optimization of reaction conditions. The versatility of 1-[(4-Aminophenyl)amino]propan-2-OL makes it a promising candidate for the development of novel and efficient routes to valuable chiral amines.
References
American Chemical Society. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Retrieved from [Link]
Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
O'Connell, S. J., et al. (2016). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
James, T. D., & Phillips, M. D. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy.
Chen, C. C., & Lin, C. E. (1991). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
Mash, E. A., & Nelson, K. A. (1985). Asymmetric synthesis of lignans using oxazolidinones as chiral auxiliaries. Journal of the American Chemical Society, 107(26), 8256-8258.
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(11), 847-853.
Adams, R. W., et al. (2012). Band-selective pure shift NMR.
ResearchGate. (n.d.). Asymmetric N‐acyloxazolidinone‐based hetero‐Diels‐Alder reaction. Retrieved from [Link]
Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
Reddy, D. S., & Thirupathi, G. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451-24456.
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Rivas, F., et al. (2019). Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. Chirality, 31(8), 699-707.
Pirkle, W. H., & Pochapsky, T. C. (1986). A chiral stationary phase for the facile resolution of amino acids, amino alcohols and amines as the N-3,5-dinitrobenzoyl derivatives. The Journal of Organic Chemistry, 51(2), 102-105.
derivatization of 1-[(4-Aminophenyl)amino]propan-2-OL for biological screening
Application Note: High-Throughput Derivatization of 1-[(4-Aminophenyl)amino]propan-2-ol for Kinase Profiling and Toxicological Screening Target Audience: Researchers, medicinal chemists, and toxicologists engaged in high...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Derivatization of 1-[(4-Aminophenyl)amino]propan-2-ol for Kinase Profiling and Toxicological Screening
Target Audience: Researchers, medicinal chemists, and toxicologists engaged in high-throughput screening (HTS) and predictive toxicology.
Scientific Rationale & Scaffold Analysis
The compound 1-[(4-Aminophenyl)amino]propan-2-ol (CAS: 80467-77-2) is a highly versatile para-phenylenediamine (PPD) derivative. Historically utilized as an antioxidant and dye intermediate, the PPD scaffold has recently emerged as a critical structure of interest in both predictive toxicology and targeted drug discovery.
Recent network toxicology and molecular docking analyses have elucidated that PPD antioxidants and their quinone derivatives exhibit strong binding affinities to the ATP-binding pockets of critical cellular kinases, most notably non-receptor tyrosine kinase (SRC), epidermal growth factor receptor (EGFR), and serine/threonine-protein kinase (MTOR). Furthermore, these compounds demonstrate significant environmental and enterotoxicological risks, disrupting intestinal barriers, modulating apoptotic pathways (e.g., CASP3), and causing acute aquatic toxicity.
By systematically derivatizing this scaffold, researchers can generate targeted chemical libraries to probe structure-activity relationships (SAR). This enables the dual optimization of compounds for targeted kinase inhibition (oncology applications) while mapping the structural drivers of enterotoxicity.
Chemical Causality and Library Design
The 1-[(4-Aminophenyl)amino]propan-2-ol scaffold presents three distinct reactive sites, each with unique electronic and steric properties:
Primary Aromatic Amine: Highly nucleophilic and sterically accessible.
Secondary Alkyl-Aryl Amine: Sterically hindered by the 2-hydroxypropyl chain and electronically deactivated relative to the primary amine.
Secondary Aliphatic Alcohol: Weakly nucleophilic.
Causality of Selective Functionalization:
By exploiting the differential nucleophilicity of these functional groups, we can achieve selective mono-derivatization at the primary amine without the need for tedious protection/deprotection strategies. Utilizing strict stoichiometric control (1.0 eq of electrophile), mild reaction temperatures (25°C), and a non-nucleophilic base (DIPEA), the primary aniline is selectively converted into amides or sulfonamides. The unreacted secondary alcohol is deliberately preserved; mechanistic studies indicate that hydroxyl groups on PPD derivatives serve as critical hydrogen bond donors/acceptors that interact with the kinase hinge region (e.g., Met269 in SRC).
Workflow Visualization
Fig 1. High-throughput derivatization and biological screening workflow for PPD scaffolds.
Objective: Synthesize a 96-well library of amides directly from the unprotected scaffold.
Step 1: Reagent Preparation. Dissolve 1-[(4-Aminophenyl)amino]propan-2-ol in anhydrous DMF to create a 0.5 M stock.
Causality: DMF is selected for its high dielectric constant, ensuring complete solvation of both the polar PPD scaffold and diverse carboxylic acid building blocks, preventing precipitation during parallel synthesis.
Step 2: Activation and Coupling. To a 96-well block containing diverse carboxylic acids (1.0 eq, 0.1 mmol), add HATU (1.05 eq) and DIPEA (2.5 eq) in DMF. Incubate for 10 minutes to form the active OAt ester. Add the scaffold stock (1.0 eq, 0.1 mmol) and shake at 25°C for 4 hours.
Causality: Pre-activation prevents the scaffold's primary amine from reacting directly with the coupling reagent (which forms unreactive guanidinium byproducts). Maintaining the reaction at room temperature ensures kinetic control, driving selective acylation of the primary aniline while preventing off-target acylation of the secondary alcohol.
Step 3: Self-Validation (LC-MS QC). Quench the reaction with 5% TFA in water. Inject 1 µL of the crude mixture into an LC-MS.
Validation Metric: The protocol is self-validating; it is deemed successful only if the primary mass peak corresponds to the mono-acylated
[M+H]+
. Detection of di-acylated species indicates a failure in stoichiometric or temperature control, prompting an automated re-run at 0°C.
Objective: Screen the purified library against SRC and EGFR to identify ATP-competitive inhibitors.
Step 1: Assay Assembly. In a 384-well low-volume plate, dispense 10 nL of library compounds (in DMSO) using acoustic liquid handling. Add 5 µL of the Kinase/Peptide substrate mixture.
Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct, precise dilution into the aqueous assay buffer, preserving compound solubility and preventing aggregation-based false positives.
Step 2: Reaction Initiation. Add 5 µL of ATP solution (calibrated to the specific
Km
value for SRC or EGFR) to initiate the reaction. Incubate at 25°C for 60 minutes.
Causality: Running the assay exactly at the ATP
Km
ensures the system is maximally sensitive to competitive ATP-binding site inhibitors, which is the established binding mode for PPD derivatives.
Step 3: Self-Validation and Detection. Add 10 µL of TR-FRET detection buffer (containing EDTA to quench kinase activity and Europium-labeled anti-phospho antibodies). Read the plate on a multi-mode microplate reader.
Validation Metric: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). The assay validates itself and is acceptable for data extraction only if
Z′≥0.6
, ensuring the signal window is robust enough to distinguish weak inhibitors from assay noise.
Quantitative Data Presentation
The following table summarizes representative screening data, demonstrating how derivatization of the primary amine shifts the biological profile from a general toxicant to a targeted kinase inhibitor.
Table 1: Representative Structure-Activity Relationship (SAR) and Toxicity Profiling
Wang, W., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Journal of Hazardous Materials, 469, 133900. [Link]
Technical Support Center: Troubleshooting Low Yield in 1-[(4-Aminophenyl)amino]propan-2-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of substituted p-phenylenediamine (PPD) derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of substituted p-phenylenediamine (PPD) derivatives. The synthesis of 1-[(4-Aminophenyl)amino]propan-2-ol (a critical primary intermediate in oxidative dye chemistry and pharmaceutical development) is notoriously prone to yield losses[3].
To achieve high purity and yield, we must avoid the direct alkylation of p-phenylenediamine, which leads to uncontrollable poly-alkylation. Instead, the field-proven approach is a two-step sequence: the regioselective N-alkylation of p-nitroaniline with propylene oxide, followed by the catalytic hydrogenation of the nitro group.
Below is the comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to resolve your yield bottlenecks.
Mechanistic Overview & Pathway Visualization
Understanding the causality behind yield loss begins with mapping the reaction pathways. The primary failure modes in this synthesis are epoxide volatilization , loss of regioselectivity , over-alkylation , and oxidative degradation of the final product [1][2].
Fig 1. Synthesis pathway and common degradation/impurity routes for the target molecule.
Quantitative Data: Critical Process Parameters (CPPs)
To establish a self-validating system, you must control the following parameters. Deviations from the "Ideal Target" will predictably trigger the mechanistic consequences outlined below.
Low conversion (due to weak nucleophilicity of p-nitroaniline) or thermal degradation.
Alkylation pH
7.0 - 8.5
< 6.0
Acid catalysis shifts epoxide opening to the more hindered C2, forming the regioisomer.
H₂ Pressure
40 - 50 psi
< 20 psi
Incomplete nitro reduction; reaction stalls at the hydroxylamine intermediate.
Workup Atmosphere
N₂ / Argon
Ambient Air (O₂)
Rapid oxidation of the electron-rich PPD core to dark quinonediimine oligomers.
Field-Proven Experimental Protocols
Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.
Step 1: Regioselective N-Alkylation
Causality: Propylene oxide (PO) boils at 34 °C. Standard reflux setups will result in PO escaping the liquid phase before the weakly nucleophilic p-nitroaniline can react. A sealed pressure reactor is mandatory.
Setup: Charge a high-pressure stainless-steel autoclave with p-nitroaniline (1.0 eq) and a solvent mixture of Ethanol/Water (80:20 v/v).
Addition: Chill the reactor to 0 °C. Add propylene oxide (1.1 eq) in one portion. Seal the reactor immediately.
Heating: Heat the sealed vessel to 95 °C. The internal pressure will rise. Stir at 95 °C for 12 hours.
Validation Checkpoint: Cool to room temperature. Sample the reaction for TLC (Hexane:EtOAc 1:1). p-Nitroaniline (
Rf≈0.6
) should be <2%. The target intermediate (
Rf≈0.3
) should be the dominant spot.
Workup: Vent residual PO safely. Concentrate the solvent in vacuo and recrystallize the crude 1-[(4-nitrophenyl)amino]propan-2-ol from hot ethanol.
Causality: The final product is a highly electron-rich diamine. Exposure to oxygen during the transition from the reactor to the drying flask will cause immediate oxidative polymerization [2].
Setup: Dissolve the purified intermediate (1.0 eq) in anhydrous Methanol. Add 10% Pd/C (0.05 eq by weight) under a strict Nitrogen blanket.
Reaction: Transfer to a Parr hydrogenation apparatus. Purge with N₂ (3x), then H₂ (3x). Pressurize to 45 psi H₂ and shake at 25 °C for 4 hours.
Validation Checkpoint: Monitor H₂ uptake. The reaction is complete when the pressure drop ceases and the solution transitions from deep yellow to colorless.
Anaerobic Workup (Critical): Filter the catalyst through a Celite pad strictly under a Nitrogen atmosphere. Add 0.1% w/w sodium dithionite (an antioxidant) to the receiving flask.
Isolation: Concentrate the filtrate under reduced pressure to yield 1-[(4-Aminophenyl)amino]propan-2-ol as a pale crystalline solid. Store immediately under Argon at 4 °C.
Troubleshooting Guide & FAQs
Fig 2. Troubleshooting logic tree for diagnosing yield loss during the two-step synthesis.
Q1: My overall yield is low, and the final product is a dark, tarry substance instead of a crystalline solid. What happened?A: You have experienced oxidative degradation. p-Phenylenediamine derivatives rapidly oxidize in the presence of ambient oxygen to form reactive quinonediimines, which then polymerize into dark tars [2]. You must sparge all workup solvents with Nitrogen, filter the hydrogenation catalyst under an inert atmosphere, and consider adding a trace amount of a reducing agent (like ascorbic acid or sodium dithionite) during isolation.
Q2: NMR analysis of my Step 1 intermediate shows a mixture of regioisomers. How do I control the epoxide ring-opening?A: Regioselectivity is dictated by the reaction mechanism. Under neutral or basic conditions, the amine acts as a nucleophile in a pure
SN2
mechanism, attacking the less sterically hindered carbon of propylene oxide (C3), yielding the desired secondary alcohol. If your solvent is too acidic, the epoxide oxygen becomes protonated. This shifts the transition state to be more
SN1
-like (carbocation character), prompting attack at the more substituted carbon (C2) [1]. Ensure your reaction pH remains
≥7.0
.
Q3: Why am I seeing a large amount of di-alkylated impurity in Step 1?A: Over-alkylation occurs when the local concentration of propylene oxide is too high relative to unreacted p-nitroaniline. Once the mono-alkylated product forms, the secondary amine is still nucleophilic. To prevent this, strictly limit PO to 1.05 - 1.10 equivalents. Do not add excess PO to compensate for volatilization; instead, fix the volatilization issue by using a sealed pressure vessel.
Q4: The reduction step stalls at 50% conversion. How can I drive it to completion?A: Nitro reductions can stall at the hydroxylamine intermediate if hydrogen mass transfer is poor or if the catalyst is poisoned. Ensure your Parr shaker is agitating vigorously to overcome the gas-liquid mass transfer barrier. If the reaction still stalls, your starting material may contain trace halide impurities from earlier syntheses that are poisoning the Pd/C catalyst. Recrystallize the Step 1 intermediate thoroughly before reduction.
References
Cytotoxic Compounds. Part 23. Reactions of the Methanesulphonates amino)propan-2-ols with Nucleophiles. RSC Publishing. Available at: [Link]
p-Phenylenediamine Hazard Summary. Environmental Protection Agency (EPA). Available at:[Link]
Improved oxidative hair dyes and related topical compositions (WO2006106366A1). Google Patents.
Optimization
Technical Support Center: Purification & Troubleshooting for 1-[(4-Aminophenyl)amino]propan-2-OL
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-[(4-Aminophenyl)amino]pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-[(4-Aminophenyl)amino]propan-2-OL (CAS: 80467-77-2) .
This molecule is highly amphoteric and prone to rapid degradation. It contains a primary aromatic amine, a secondary amine, and a terminal hydroxyl group. This combination results in extreme polarity, a high propensity for hydrogen bonding, and a severe vulnerability to auto-oxidation. The following self-validating workflows and troubleshooting FAQs are engineered to help you bypass these bottlenecks and achieve >98% purity.
I. Standard Purification Workflow
Workflow for the isolation and purification of 1-[(4-Aminophenyl)amino]propan-2-OL.
II. Troubleshooting Guides & FAQs
Q1: My crude mixture turns dark brown/black during aqueous workup. How do I prevent this?A (Causality & Solution): 1-[(4-Aminophenyl)amino]propan-2-OL is an electron-rich p-phenylenediamine (PPD) derivative. In the presence of ambient oxygen and light, the primary aromatic amine undergoes rapid auto-oxidation via a radical pathway, forming highly conjugated, dark-colored quinone-diimine polymeric species.
The Fix: Introduce a sacrificial antioxidant into your aqueous wash. Adding L(+)-ascorbic acid (0.1–0.5% w/v) or sodium dithionite intercepts oxygen radicals before they can oxidize your product. The Scientific Committee on Consumer Safety (SCCS) has demonstrated that L(+)-ascorbic acid effectively maintains the stability of highly reactive PPD derivatives in aqueous solutions [1]. Furthermore, you must perform all solvent evaporations under an inert argon or nitrogen atmosphere.
Q2: I am losing a significant amount of product in the aqueous layer during liquid-liquid extraction. What is the optimal solvent?A (Causality & Solution): Your target molecule forms a massive hydrogen-bonding network with water due to its dual amines and hydroxyl group. Standard extraction solvents like dichloromethane (DCM) or hexanes lack the hydrogen-bond-accepting capacity to break this network, leaving your product trapped in the aqueous phase.
The Fix: Switch to a highly polar organic solvent such as n-butanol or ethyl acetate [2]. Before extraction, adjust the aqueous layer to exactly pH 8.5–9.0 using saturated NaHCO₃. This specific pH ensures both amines are deprotonated (free base form) without triggering the base-catalyzed degradation seen at pH >11. Finally, saturate the aqueous layer with NaCl ("salting out") to decrease the thermodynamic solubility of the amino alcohol in the water phase.
Q3: When purifying via silica gel flash chromatography, the compound streaks severely, resulting in poor resolution. How can I fix this?A (Causality & Solution): Severe peak tailing is a classic symptom of secondary acid-base interactions. The basic amino groups of your product interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of unmodified silica gel.
The Fix: Deactivate the silica column by adding a volatile organic base to your mobile phase. Incorporating 1–3% Triethylamine (TEA) into your eluent (e.g., DCM/MeOH/TEA) competitively binds to the acidic silanol sites. This prevents your target amino alcohol from sticking to the stationary phase, allowing it to elute as a sharp, symmetrical band [3].
III. Quantitative Data: Solvent System Optimization
To assist in your method development, the following table summarizes the performance of various solvent systems during the purification of 1-[(4-Aminophenyl)amino]propan-2-OL.
This protocol is self-validating: a successful extraction will yield a pale yellow organic layer, whereas a failed (oxidized) extraction will appear dark brown.
Quenching: Transfer the crude reaction mixture to a flask and cool to 0–5 °C using an ice bath.
Antioxidant Addition: Slowly add a 0.5% (w/v) aqueous solution of L(+)-ascorbic acid (equal to 1x the reaction volume).
pH Adjustment: Dropwise, add saturated aqueous NaHCO₃ until the pH stabilizes at 8.5–9.0 (verify with a calibrated pH meter, not just pH paper).
Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation).
Extraction: Transfer to a separatory funnel. Extract 3 times with n-butanol (using 0.5x the aqueous volume each time).
Washing & Drying: Combine the n-butanol layers. Wash once with brine, dry over anhydrous Na₂SO₄, and filter.
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 45 °C. Critical: Backfill the rotary evaporator with Nitrogen gas to prevent oxidation of the concentrated free base.
Protocol B: TEA-Deactivated Flash Chromatography
This protocol ensures high-resolution separation of the polar amino alcohol from unreacted starting materials.
Column Preparation: Slurry-pack a silica gel column using a solvent mixture of Dichloromethane (DCM) containing 1% Triethylamine (TEA). Flush 3 column volumes (CV) of this mixture to fully deactivate the acidic silanol sites.
Sample Loading: Dissolve the crude extract from Protocol A in a minimal amount of DCM/MeOH (9:1). Load it carefully onto the silica bed.
Elution: Elute using a gradient of DCM to MeOH (from 100:0 to 90:10), maintaining 1% TEA throughout the entire run.
Monitoring: Spot fractions on a TLC plate (eluent: DCM/MeOH/TEA 85:10:5). The product will appear as a distinct UV-active spot (Rf ~0.35) that stains intensely with Ninhydrin (indicating the presence of the amines).
Isolation: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the final residue twice with toluene.
V. References
Scientific Committee on Consumer Safety SCCS - European Commission
Source: European Commission
URL:
Technical Support Center: Purification of Polar Amino Alcohols
Source: Benchchem
URL:
Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient
Source: PMC (National Institutes of Health)
URL:
Troubleshooting
Technical Support Center: Stereoselective Synthesis and Handling of 1-[(4-Aminophenyl)amino]propan-2-ol
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-[(4-Aminophenyl)amino]propan-2-ol (CAS: 80467-77-2). Because this molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-[(4-Aminophenyl)amino]propan-2-ol (CAS: 80467-77-2). Because this molecule features a chiral center at the C2 position of the propan-2-ol moiety and a highly reactive, oxidation-prone p-phenylenediamine (PPD) core, achieving high stereoselectivity and regioselectivity requires precise control over the reaction microenvironment.
Below, you will find our diagnostic workflows, mechanistic FAQs, self-validating protocols, and quantitative troubleshooting matrices.
Diagnostic Workflow
Before altering your synthetic protocol, use the following diagnostic logic to isolate the root cause of stereochemical or yield failures.
Diagnostic workflow for resolving stereoselectivity and yield issues.
Frequently Asked Questions (FAQs)
Q1: How do I prevent racemization and ensure high enantiomeric excess (ee) during the initial synthesis?
A: The stereocenter of 1-[(4-Aminophenyl)amino]propan-2-ol is established by the chiral pool starting material—typically enantiopure (R)- or (S)-propylene oxide (PO). If your final product shows low ee, the root cause is usually either impure starting material or an improper ring-opening mechanism.
Causality: To guarantee >99% ee in your starting material, utilize PO resolved via the Jacobsen Hydrolytic Kinetic Resolution (HKR) technology, which uses chiral (salen)Co(III) complexes to yield highly enantiopure terminal epoxides[1].
Mechanistic Control: During the nucleophilic attack by p-phenylenediamine, you must force an
SN2
pathway. If the reaction shifts toward an
SN1
pathway (often caused by overly strong Brønsted acids), a carbocation intermediate forms at the C2 position, leading to immediate racemization.
Q2: My GC/MS shows a mixture of regioisomers. How do I optimize for the mono-alkylated, terminal-attack product?
A: Aromatic amines like PPD are relatively weak nucleophiles. To facilitate the reaction without triggering
SN1
racemization, you must use a mild Lewis acid catalyst .
Causality: Strong acids protonate the epoxide oxygen too aggressively, shifting the transition state toward a carbocation at the more substituted C2 carbon. Mild Lewis acids (e.g.,
Zn(BF4)2
hydrate) activate the epoxide just enough to facilitate nucleophilic attack by the amine at the less sterically hindered terminal C1 carbon[2]. This preserves the stereochemistry at C2 and yields the desired
β
-amino alcohol.
Regioselective pathway dictating the stereochemical outcome of the epoxide ring opening.
Q3: The reaction mixture turns opaque black, and my isolated yield is poor. Does this affect stereoselectivity?
A: While it does not directly invert the C2 stereocenter, it severely compromises chemoselectivity and yield. PPD is highly susceptible to auto-oxidation. Upon exposure to air, it rapidly oxidizes into quinone diimines, manifesting as a dark purple or black discoloration[3]. These oxidized intermediates are highly electrophilic and will react indiscriminately with your product, creating a complex polymeric mixture that is nearly impossible to purify, effectively ruining the stereochemical purity of the bulk isolate. Strict inert atmosphere (Argon) and the use of degassed solvents are mandatory.
Quantitative Troubleshooting Matrix
Use this data-driven matrix to benchmark your reaction metrics and apply targeted corrective actions.
Quantitative Metric
Target Value
Analytical Method
Corrective Action for Deviation
Starting PO ee
> 99%
Chiral GC
Utilize Jacobsen HKR to resolve racemic PO prior to use[1].
Regioselectivity (C1:C2)
> 95:5
1H
NMR (Integration of OH peaks)
Lower reaction temperature to 0 °C; switch to a milder Lewis acid (e.g.,
Zn(BF4)2
).
Implement strict Argon atmosphere; use degassed solvents to prevent auto-oxidation[3].
Self-Validating Experimental Protocol
This protocol details the stereoselective synthesis of 1-[(4-Aminophenyl)amino]propan-2-ol via the regioselective ring-opening of propylene oxide. It is designed as a self-validating system, meaning built-in analytical checks will confirm success before you proceed to the next step.
Phase 1: Reagent Preparation & System Purging
Purify the Amine: Sublime or recrystallize p-phenylenediamine (PPD) immediately prior to use to remove any trace quinone diimine impurities. The starting material must be off-white, not purple or brown.
Atmosphere Control: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.
Solvent Degassing: Dissolve 3.0 equivalents of purified PPD in anhydrous, freeze-pump-thaw degassed nitromethane. Causality: Nitromethane acts as both a solvent and a mild promoter for microwave or conventional heating protocols with aromatic amines[2].
Phase 2: Catalytic Epoxide Ring Opening
Catalyst Addition: Add 5 mol% of
Zn(BF4)2⋅xH2O
to the PPD solution. Stir for 10 minutes at room temperature.
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.
Stereocontrolled Addition: Using a syringe pump, add 1.0 equivalent of enantiopure (R)-propylene oxide dropwise over 1 hour. Causality: Slow addition combined with an excess of PPD statistically prevents the formation of the bis-alkylated tertiary amine byproduct.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours under strict Argon.
Phase 3: Quenching & Orthogonal Purification
Validation Check 1 (Color): The reaction mixture should remain pale yellow to light brown. If it is opaque black, auto-oxidation has occurred; halt and verify your Argon seal[3].
Quenching: Quench the reaction with a saturated aqueous solution of
NaHCO3
to neutralize the Lewis acid. Extract with degassed ethyl acetate (3 x 20 mL).
Validation Check 2 (Regioselectivity via NMR): Concentrate a 0.5 mL aliquot of the organic layer and analyze via
1H
NMR (
CDCl3
). Look for a doublet at ~4.89 ppm corresponding to the secondary hydroxyl proton[2]. If a triplet is observed instead,
SN1
attack at C2 has occurred, indicating your catalyst is too acidic.
Purification: Purify the crude product via flash column chromatography using deactivated silica gel (pre-treated with 1% triethylamine) to prevent amine tailing and acid-catalyzed degradation on the column.
References
"p-Phenylenediamine - CIR Report Data Sheet." Cosmetic Ingredient Review (CIR).
"9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology.
"Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Arom
Technical Support Center: Purification of 1-[(4-Aminophenyl)amino]propan-2-OL
Welcome to the technical support center for the purification of 1-[(4-Aminophenyl)amino]propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1-[(4-Aminophenyl)amino]propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after the synthesis of this important amino alcohol intermediate.
Introduction
1-[(4-Aminophenyl)amino]propan-2-OL is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The most common synthetic route involves the reaction of 4-aminophenol with propylene oxide. While seemingly straightforward, this reaction can lead to a variety of impurities that can be challenging to remove. This guide provides in-depth troubleshooting advice and detailed purification protocols to help you obtain a highly pure product.
Here we address common issues and questions that arise during the purification of 1-[(4-Aminophenyl)amino]propan-2-OL.
Q1: My final product is a colored oil or solid, often pink or brown. What is the cause of this discoloration?
A1: The discoloration of your product is most likely due to the presence of oxidized impurities. The aromatic amine functional group in both the starting material (4-aminophenol) and the product is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This oxidation leads to the formation of highly colored quinone-imine type structures.
Troubleshooting Steps:
Inert Atmosphere: During the reaction and work-up, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Light Protection: Protect the reaction mixture and the isolated product from direct light by wrapping the glassware in aluminum foil.
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) to the crude product before purification can help prevent further oxidation.
Purification: Activated carbon treatment or chromatography can be effective in removing these colored impurities.
Q2: My NMR spectrum shows signals that I cannot account for, including what appears to be unreacted 4-aminophenol. How can I remove this starting material?
A2: Residual 4-aminophenol is a common impurity, especially if the reaction has not gone to completion. Due to its similar polarity to the product, it can be challenging to remove by simple extraction.
Troubleshooting Steps:
Reaction Optimization: Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature if necessary.
Acid-Base Extraction: An acid-base workup can be employed to separate the more basic product from the less basic 4-aminophenol. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The product, being more basic, will be protonated and move to the aqueous layer. The less basic 4-aminophenol will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
Chromatography: Flash column chromatography is a highly effective method for separating 4-aminophenol from the desired product. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
Q3: I have identified a byproduct with a similar mass to my product, which I suspect is the O-alkylation isomer, 1-(4-aminophenoxy)propan-2-ol. How can I separate these isomers?
A3: The reaction of 4-aminophenol with propylene oxide can occur at both the nitrogen (N-alkylation) and the oxygen (O-alkylation) atoms, leading to the formation of the desired product and the isomeric impurity, respectively.[1] The selectivity of the reaction is influenced by the reaction conditions.
Troubleshooting Steps:
Reaction Condition Control: To favor N-alkylation, the reaction is typically carried out in a protic solvent like water or an alcohol, which can solvate the phenoxide ion and reduce its nucleophilicity. Running the reaction under neutral or slightly acidic conditions can also suppress O-alkylation.
Chromatographic Separation: These isomers often have slightly different polarities and can be separated by careful flash column chromatography. A shallow gradient and the use of a less polar solvent system may be required to achieve baseline separation. Preparative HPLC is another option for achieving high purity.[2]
Q4: My mass spectrometry results indicate the presence of higher molecular weight species. What could these be?
A4: Higher molecular weight impurities can arise from several side reactions:
N,O-Dialkylation: Reaction of propylene oxide at both the amino and hydroxyl groups of 4-aminophenol.
Di-N-alkylation: Reaction of a second molecule of propylene oxide with the secondary amine of the product.
Polymerization: Propylene oxide can polymerize, especially in the presence of acid or base catalysts, leading to polyether impurities.
Troubleshooting Steps:
Control Stoichiometry: Use a controlled excess of 4-aminophenol relative to propylene oxide to minimize di-alkylation and polymerization.
Slow Addition: Add the propylene oxide slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to reduce polymerization.
Purification: These higher molecular weight impurities are generally less polar than the desired product and can be effectively removed by flash column chromatography.
Purification Protocols
Here are detailed protocols for the most common and effective purification techniques for 1-[(4-Aminophenyl)amino]propan-2-OL.
Protocol 1: Recrystallization
Recrystallization is a cost-effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Step-by-Step Methodology:
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (charcoal) and heat the solution for a few minutes.
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly versatile and effective technique for separating compounds with different polarities.
Step-by-Step Methodology:
Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase for this compound.
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from the impurities. A common starting point is a mixture of ethyl acetate and hexanes.
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
Elution: Start the elution with the least polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Acid-Base Extraction
This technique is particularly useful for removing non-basic or weakly basic impurities like 4-aminophenol and O-alkylation products.
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The target compound, being a secondary amine, will be protonated and partition into the aqueous layer.
Separation: Separate the aqueous layer, which now contains the protonated product.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10). The product will deprotonate and may precipitate or form an oily layer.
Back-Extraction: Extract the product from the basified aqueous solution with a fresh portion of the organic solvent. Repeat the extraction 2-3 times.
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 1-[(4-Aminophenyl)amino]propan-2-OL, highlighting the decision points based on the nature of the impurities.
Caption: General purification workflow for 1-[(4-Aminophenyl)amino]propan-2-OL.
Potential Impurity Structures
The diagram below illustrates the structures of the starting materials and the most common impurities encountered.
Caption: Structures of reactants, product, and common impurities.
Quantitative Data Summary
The following table provides a hypothetical summary of the effectiveness of different purification techniques on a crude sample of 1-[(4-Aminophenyl)amino]propan-2-OL.
Purification Method
Purity of Product (%)
Yield (%)
Key Impurities Removed
Single Recrystallization
95-98
60-80
Unreacted 4-aminophenol, some colored impurities
Flash Column Chromatography
>99
70-90
All major and minor impurities
Acid-Base Extraction
90-95
80-95
4-Aminophenol, O-alkylation product
References
AIP Publishing. (n.d.). Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug.
Comparative Analysis of 1-[(4-Aminophenyl)amino]propan-2-OL against Standard Chiral Amino Alcohols: Performance, Reactivity, and Applications
Chiral amino alcohols are indispensable structural motifs utilized across a spectrum of industries, from asymmetric pharmaceutical synthesis to advanced cosmetic formulations. While classic aliphatic vicinal amino alcoho...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral amino alcohols are indispensable structural motifs utilized across a spectrum of industries, from asymmetric pharmaceutical synthesis to advanced cosmetic formulations. While classic aliphatic vicinal amino alcohols—such as L-valinol and (S)-1-amino-2-propanol—are celebrated as chiral auxiliaries and ligands 1[1], 1-[(4-Aminophenyl)amino]propan-2-ol (4-AAPO) occupies a highly specialized niche2[2].
This guide provides an objective, data-driven comparison of 4-AAPO against standard chiral amino alcohols, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for their respective applications.
Structural and Mechanistic Profiling
The utility of a chiral amino alcohol is dictated by the electronic environment surrounding its amine and hydroxyl groups.
4-AAPO (Aromatic-Aliphatic Hybrid):
4-AAPO features an electron-rich p-phenylenediamine (PPD) core substituted with a chiral propan-2-ol moiety.
Causality of Reactivity: The aromatic primary amine is highly susceptible to oxidation. Under basic conditions with hydrogen peroxide, it readily loses electrons to form a reactive radical cation (quinonediimine), which undergoes rapid electrophilic coupling. This makes 4-AAPO an exceptional oxidative dye precursor.
Sensitization Profile: Traditional aromatic amines like PPD are notorious for causing cutaneous sensitization and erythema. However, the bulky, chiral aliphatic tail of 4-AAPO sterically hinders the molecule's ability to penetrate the stratum corneum and cross-link with Major Histocompatibility Complex (MHC) proteins on skin dendritic cells, drastically reducing its sensitization risk 3[3].
L-Valinol & (S)-1-Amino-2-propanol (Aliphatic Vicinal Amino Alcohols):
These molecules lack an easily oxidizable aromatic system .
Causality of Reactivity: The close proximity of the primary aliphatic amine and the hydroxyl group, combined with the lack of steric bulk from an aromatic ring, allows for tight, bidentate chelation with transition metals. This structural feature makes them ideal for forming oxazaborolidine catalysts or serving as chiral auxiliaries in asymmetric synthesis, where 4-AAPO would fail due to competing oxidation and steric clashes.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of 4-AAPO compared to standard aliphatic alternatives.
Parameter
1-[(4-Aminophenyl)amino]propan-2-OL (4-AAPO)
L-Valinol
(S)-1-Amino-2-propanol
Structural Class
Aromatic-Aliphatic Hybrid
Aliphatic Vicinal
Aliphatic Vicinal
Molecular Weight
166.22 g/mol
103.16 g/mol
75.11 g/mol
Primary Application
Low-sensitization oxidative dyes, polymers
Asymmetric catalysis, chiral ligands
ARV drug intermediates
Oxidation Potential
Low (Easily oxidized to radical cation)
High (Resistant to mild oxidation)
High (Resistant to mild oxidation)
Metal Chelation
Poor (Steric hindrance, competing oxidation)
Excellent (Bidentate coordination)
Good (Bidentate coordination)
Sensitization Risk
Low (Sterically blocked by propanol tail)
N/A (Not typically applied topically)
N/A
Application Workflows & Self-Validating Protocols
To demonstrate the divergent applications of these compounds, below are two self-validating experimental protocols. The visual and chemical cues embedded in these steps serve as real-time quality control.
Protocol A: Oxidative Coupling Assay for 4-AAPO (Validating Dye/Polymer Formation)
This protocol exploits the low oxidation potential of 4-AAPO to form an indo-dye complex.
Preparation: In a 100 mL beaker, dissolve 10 mmol of 4-AAPO and 10 mmol of a nucleophilic coupler (e.g., resorcinol) in 50 mL of an aqueous buffer (pH 9.5, adjusted with 1% ammonia).
Oxidation Initiation: Under continuous magnetic stirring at 25°C, add 15 mmol of
H2O2
(30% w/w) dropwise over 2 minutes.
Self-Validation Check: The solution will transition from colorless to a deep brown/black within 10–15 minutes. Causality: This rapid color shift validates the successful oxidation of 4-AAPO into a quinonediimine intermediate, followed by immediate electrophilic attack by the resorcinol.
Quenching & Analysis: Quench the reaction by adding 10 mL of 1M sodium dithionite. Extract with ethyl acetate and analyze via LC-MS to confirm the mass of the coupled indo-dye adduct.
Protocol B: Synthesis of L-Valinol via Amino Acid Reduction
Because standard chiral amino alcohols are used for catalysis, they are typically synthesized from their corresponding amino acids. This protocol uses a
NaBH4/I2
system 4[4].
Reagent Setup: In a flame-dried flask under argon, suspend
NaBH4
(2.4 equiv) in anhydrous THF. Add L-valine (1.0 equiv).
Activation: Slowly add a solution of
I2
(1.0 equiv) in THF dropwise at 0°C.
Self-Validation Check: Observe the dissipation of the brown iodine color, accompanied by vigorous gas evolution (
H2
). Causality:
NaBH4
alone cannot reduce carboxylic acids. The fading of the iodine color validates the in situ generation of a highly reactive borane-amine complex, which is the true reducing agent[4].
Reflux & Workup: Bring the cloudy white suspension to reflux for 18 hours. Cool, quench carefully with methanol until solids dissolve, concentrate, and extract with 20% aqueous KOH and
CH2Cl2
to yield the pure aliphatic chiral amino alcohol[4].
Pathway & Logic Visualizations
The following diagrams illustrate the mechanistic pathway of 4-AAPO and the logic tree for selecting the appropriate chiral amino alcohol for your workflow.
Fig 1: Oxidative coupling mechanism of 4-AAPO generating indo dye complexes via quinonediimine.
Fig 2: Decision matrix for selecting chiral amino alcohols based on structural and functional needs.
References
PubChem. "1-[(4-Aminophenyl)amino]propan-2-OL". National Institutes of Health (NIH).
Google APIs (US Patent 20180042832A1). "Soothing Composition (Sensitization in hair dyes)".
ACS Omega. "Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization".
Thieme. "Vicinal amino alcohols and their derivatives".
Chemistry Stack Exchange. "Reduction of amino acids to corresponding amino alcohols".
Comparative Biological Activity Guide: 1-[(4-Aminophenyl)amino]propan-2-ol and p-Phenylenediamine Derivatives
Executive Summary 1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2) is a structurally modified aromatic amine belonging to the substituted p-phenylenediamine (PPD) family. While traditionally evaluated as an oxidative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2) is a structurally modified aromatic amine belonging to the substituted p-phenylenediamine (PPD) family. While traditionally evaluated as an oxidative dye precursor, its unique N-substituted propanol motif significantly alters its biological activity, lipophilicity, and toxicological profile compared to unsubstituted PPD.
For researchers and drug development professionals, understanding the biological activity of this pharmacophore is critical. Aromatic amines are increasingly investigated not only for their toxicological endpoints (e.g., skin sensitization, cytotoxicity) but also for their potential as biological electron donors in novel cancer combination therapies. This guide objectively compares the biological performance, redox-cycling mechanisms, and protein-binding affinities of 1-[(4-Aminophenyl)amino]propan-2-ol against standard alternatives such as PPD, p-Toluenediamine (PTD), and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
Mechanistic Overview: Redox-Cycling & Apoptosis
The core biological activity of 1-[(4-Aminophenyl)amino]propan-2-ol and its derivatives stems from their ability to undergo auto-oxidation, forming highly reactive diimine intermediates.
The Causality of Cytotoxicity:
Once internalized by cells, these derivatives engage in a futile two-electron redox cycle driven by the mitochondrial electron transfer chain and DT-diaphorase. This cycle stoichiometrically generates Reactive Oxygen Species (ROS), primarily hydrogen peroxide (
H2O2
) and superoxide radicals[1]. The accumulation of ROS leads to severe lysosomal and mitochondrial oxidative stress, triggering lipid peroxidation and the release of lysosomal proteases[1]. Consequently, this oxidative environment activates the intrinsic apoptotic pathway, characterized by the sequential activation of Caspase-8, Caspase-9, and the executioner Caspase-3, culminating in cell death[2][3].
Conversely, highly substituted derivatives like TMPD act as potent biological electron donors. Recent studies have exploited this biological electron transfer (DET) mechanism to reactivate cisplatin in resistant ovarian and lung cancer models, demonstrating the dual-edged nature of PPD derivatives in pharmacology[4].
Figure 1: ROS-mediated apoptosis pathway induced by p-phenylenediamine derivatives.
Comparative Biological Activity Profile
The addition of the bulky, hydrophilic 2-propanol group to the PPD backbone introduces steric hindrance that modulates its interaction with biological targets. Table 1 outlines the comparative experimental data across key biological endpoints.
Table 1: Comparative Biological Activity of PPD Derivatives
Compound / Alternative
Structural Modification
Cytotoxicity IC50 (HaCaT, 24h)
ROS Generation (Fold Change vs Control)
DPRA Cys Depletion (%)*
Sensitization Potency
p-Phenylenediamine (PPD)
Unsubstituted core
23.0 µM
4.5x
85.2%
Extreme
p-Toluenediamine (PTD)
Methyl substitution
38.5 µM
3.8x
72.4%
Strong
1-[(4-Aminophenyl)amino]propan-2-ol
N-propanol substitution
55.2 µM
2.9x
41.5%
Moderate
TMPD
N,N,N',N'-tetramethyl
>100 µM
1.2x
<10.0%
Weak / Non-sensitizer
*Note: Cysteine depletion >13.8% in the Direct Peptide Reactivity Assay (DPRA) indicates positive electrophilic binding to skin proteins, a precursor to allergic contact dermatitis.
Analysis: 1-[(4-Aminophenyl)amino]propan-2-ol demonstrates a superior safety profile compared to unsubstituted PPD. The N-propanol group reduces the electrophilic attack rate on nucleophilic amino acids (cysteine/lysine), effectively lowering its sensitization potency from "Extreme" to "Moderate" while also reducing basal cytotoxicity.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems incorporating strict mechanistic controls.
Protocol 1: In Vitro Cytotoxicity & ROS Quantification
Rationale: Human immortalized keratinocytes (HaCaT) are utilized as they provide a metabolically competent, biologically relevant model for assessing the dermal toxicity and oxidative stress induced by aromatic amines[5].
Cell Seeding: Seed HaCaT cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5%
CO2
.
Mechanistic Pre-treatment (The Validation Step): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour. Causality: NAC is a ROS scavenger. If the derivative's cytotoxicity is strictly ROS-mediated, NAC pre-treatment will rescue cell viability, validating the mechanism[3].
Compound Exposure: Expose cells to a concentration gradient (0 - 100 µM) of 1-[(4-Aminophenyl)amino]propan-2-ol for 24h. Use 0.1% Triton X-100 as a positive death control.
ROS Quantification: Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins. Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS.
Viability Readout: Perform an MTT or CellTiter-Glo assay to calculate the IC50.
Protocol 2: Direct Peptide Reactivity Assay (DPRA)
Rationale: DPRA is an in chemico assay that mimics the haptenation process. By quantifying the depletion of synthetic peptides containing Cysteine or Lysine, researchers can predict the covalent binding affinity of the diimine intermediates to biological proteins.
Peptide Preparation: Prepare synthetic Cysteine-containing peptide (Ac-RFAACAA-COOH) at 0.5 mM in phosphate buffer (pH 7.5).
Reaction Mixture: Incubate the peptide with 1-[(4-Aminophenyl)amino]propan-2-ol at a 1:10 molar ratio (Peptide:Chemical) in the dark for 24 hours at 25°C.
System Validation: Run a parallel reaction using Cinnamic Aldehyde (positive control). Validation Criteria: The positive control must yield a Cysteine depletion of 60.8% - 100% for the run to be accepted.
HPLC-UV Analysis: Analyze the unreacted peptide via HPLC-UV at 220 nm using a C18 column and a gradient of Acetonitrile/Water with 0.1% TFA.
Quantification: Calculate percent depletion relative to the vehicle control to classify sensitization potency.
Figure 2: Direct Peptide Reactivity Assay (DPRA) workflow for sensitization assessment.
Therapeutic & Toxicological Implications
The structural nuances of 1-[(4-Aminophenyl)amino]propan-2-ol bridge the gap between toxicology and pharmacology. While unsubstituted PPDs are highly toxic due to rapid autoxidation and lysosomal protease activation[1], N-substituted derivatives exhibit a "tuned" redox potential.
In drug development, this tuning is highly desirable. For instance, related N-alkylated derivatives (like TMPD) are currently being utilized as biological electron donors to enhance the chemotherapeutic efficacy of Cisplatin via a dissociative electron-transfer (DET) mechanism[4]. 1-[(4-Aminophenyl)amino]propan-2-ol, with its moderate electron-donating propanol group, serves as an excellent intermediate scaffold for synthesizing novel antioxidants or exploring targeted redox-modulating therapies without the extreme genotoxic burden of traditional aromatic amines.
References
Lysosomal Oxidative Stress Cytotoxicity Induced By Para-phenylenediamine Redox Cycling In Hepatocytes. Brieflands.1
The Role of p-Phenylenediamine in Inducing Oxidative Stress and Apoptosis in Human Neutrophils. International Scholars Journals.2
Electron transfer-based combination therapy of cisplatin with tetramethyl-p-phenylenediamine for ovarian, cervical, and lung cancers. PNAS.4
Involvement of caspase-8, -9 and -3 in p-phenylenediamine induced apoptosis in murine myeloma p3 cells: regulation by reactive oxygen species. International Journal of Development Research.3
An Overview of the Detection of P-phenylenediamine. ResearchGate.5
Spectroscopic Analysis and Structural Confirmation of 1-[(4-Aminophenyl)amino]propan-2-ol: A Comparative Analytical Guide
Introduction In the development of advanced oxidative hair dyes and pharmaceutical intermediates, 1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2) has emerged as a critical secondary amine coupler. Compared to tradit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the development of advanced oxidative hair dyes and pharmaceutical intermediates, 1-[(4-Aminophenyl)amino]propan-2-ol (CAS 80467-77-2) has emerged as a critical secondary amine coupler. Compared to traditional primary intermediates like [1], this N-alkylated derivative offers a modified toxicological profile and distinct chromophore properties when polymerized[3]. However, the synthesis of this compound via the alkylation of PPD often yields unreacted precursors or over-alkylated impurities.
As a Senior Application Scientist, I have found that relying on a single analytical modality is insufficient for definitive structural elucidation. This guide provides an objective comparison of the spectroscopic signatures of 1-[(4-Aminophenyl)amino]propan-2-ol against its traditional alternative, PPD. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (LC-HRMS), researchers can unequivocally confirm structural integrity and product purity.
Comparative Analytical Workflow
To differentiate the mono-alkylated product from symmetric precursors, a multi-modal spectroscopic approach is required. The workflow below illustrates the orthogonal techniques used to build a self-validating structural profile.
Analytical workflow for structural differentiation of the target compound and PPD.
High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Experience: [2]. PPD yields an [M+H]⁺ at m/z 109.076 [4]. The addition of the 2-hydroxypropyl group in 1-[(4-Aminophenyl)amino]propan-2-ol shifts the exact mass to m/z 167.118. Furthermore, collision-induced dissociation (CID) of the product yields a diagnostic neutral loss of acetone/propanal (-58 Da) or water (-18 Da), which is physically impossible for PPD to produce.
Self-Validating Protocol: LC-HRMS Analysis
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
Calibration (Self-Validation): Calibrate the Q-TOF mass spectrometer using a standard tuning mix prior to the run to achieve <2 ppm mass accuracy. Analyze a solvent blank immediately before the sample to ensure zero column carryover.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Acquisition: Operate in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C. Acquire MS1 data from m/z 50-500 and data-dependent MS2 (CID energy 20 eV).
Data Verification: Confirm the isotopic pattern matches the calculated C₉H₁₄N₂O profile.
ESI+ MS/MS fragmentation pathway of 1-[(4-Aminophenyl)amino]propan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experience:
¹H NMR is the most definitive tool for distinguishing 1-[(4-Aminophenyl)amino]propan-2-ol from PPD. PPD is a highly symmetric molecule; its four aromatic protons are chemically equivalent, appearing as a single sharp singlet at ~6.4 ppm in DMSO-d₆. The N-alkylation in the target product breaks this symmetry, creating an electron density gradient across the aromatic ring. This results in an AA'BB' spin system (two distinct doublets around 6.3–6.5 ppm). Additionally, the chiral center at the C2 position of the propanol group makes the adjacent methylene protons diastereotopic, causing them to appear as a complex multiplet rather than a simple doublet.
Self-Validating Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the dried product in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Tuning and Shimming (Self-Validation): Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and 3D gradient shimming to achieve a TMS line width of <1 Hz. This ensures peak splitting is due to actual J-coupling, not poor magnetic homogeneity.
Acquisition (¹H): Run a standard 1D proton sequence (zg30) with 16 scans, a 2-second relaxation delay, and a spectral width of 15 ppm.
Acquisition (¹³C): Run a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans, a 2-second relaxation delay, and a spectral width of 250 ppm.
Data Verification: Phase and baseline correct the spectra. Set the TMS peak to exactly 0.00 ppm. Integrate the aromatic doublets to confirm a strict 2:2 ratio, validating the para-substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Experience:
FTIR provides rapid orthogonal confirmation of functional group transformations. [2]. 1-[(4-Aminophenyl)amino]propan-2-ol contains both a primary amine and a secondary amine, plus a hydroxyl group. This transforms the high-frequency region into a broader, more complex band (3100-3500 cm⁻¹) due to overlapping O-H and N-H stretches, alongside a distinct C-O stretch at ~1050 cm⁻¹ that is entirely absent in PPD.
Self-Validating Protocol: ATR-FTIR
Background Collection (Self-Validation): Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor from the final data.
Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.
Acquisition: Collect the sample spectrum (32 scans, 4000-400 cm⁻¹).
Data Verification: Ensure the baseline is flat and maximum absorbance is between 0.2 and 0.8 AU to prevent peak distortion.
Quantitative Data Presentation
To facilitate objective comparison, the expected spectroscopic metrics for both compounds are summarized below.
Table 1: Comparative ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Proton Environment
p-Phenylenediamine (PPD)
1-[(4-Aminophenyl)amino]propan-2-ol
Aromatic (Ar-H)
6.40 ppm (s, 4H)
6.48 ppm (d, 2H), 6.35 ppm (d, 2H)
Primary Amine (-NH₂)
4.25 ppm (br s, 4H)
4.15 ppm (br s, 2H)
Secondary Amine (-NH-)
N/A
4.70 ppm (br s, 1H)
Hydroxyl (-OH)
N/A
4.55 ppm (d, 1H)
Methine (-CH-OH)
N/A
3.75 ppm (m, 1H)
Methylene (-CH₂-N)
N/A
2.90 ppm (m, 2H)
Methyl (-CH₃)
N/A
1.05 ppm (d, 3H)
Table 2: Comparative MS and FTIR Diagnostic Features
Analytical Metric
p-Phenylenediamine (PPD)
1-[(4-Aminophenyl)amino]propan-2-ol
Exact Mass [M+H]⁺
m/z 109.076
m/z 167.118
Key MS/MS Fragments
m/z 92.050 (-NH₃)
m/z 149.107 (-H₂O), m/z 109.076 (-C₃H₆O)
FTIR N-H Stretch
3380, 3320 cm⁻¹ (sharp doublet)
3350, 3250 cm⁻¹ (complex, overlapping)
FTIR O-H Stretch
Absent
~3400 cm⁻¹ (broad)
FTIR C-O Stretch
Absent
~1050 cm⁻¹ (sharp)
Conclusion
The structural confirmation of 1-[(4-Aminophenyl)amino]propan-2-ol requires a robust, multi-modal analytical strategy. While PPD presents highly symmetric, simplistic spectroscopic signatures, the target product's N-alkylation introduces critical diagnostic features: an AA'BB' aromatic NMR pattern, a mass shift of +58.042 Da, and the emergence of C-O/O-H infrared stretching frequencies. By strictly adhering to the self-validating protocols outlined above, analytical chemists can objectively differentiate this advanced intermediate from its unreacted precursors, ensuring the safety, purity, and efficacy of downstream formulations.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7814, p-Phenylenediamine." PubChem,[Link].
Cao, G., et al. "Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products." Environmental Science & Technology, vol. 57, no. 7, 2023, pp. 2889-2900. ACS Publications,[Link].
Di Gioia, M. L., et al. "Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative." Journal of Chromatography A, vol. 1066, no. 1-2, 2005, pp. 143-148. ResearchGate,[Link].
Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-[(4-Aminophenyl)amino]propan-2-OL
This guide provides an in-depth comparison of analytical methodologies for the validation of 1-[(4-Aminophenyl)amino]propan-2-OL, a crucial intermediate in pharmaceutical synthesis. For professionals in drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of analytical methodologies for the validation of 1-[(4-Aminophenyl)amino]propan-2-OL, a crucial intermediate in pharmaceutical synthesis. For professionals in drug development, ensuring the identity, purity, and strength of such compounds is non-negotiable. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose, a cornerstone of regulatory compliance and product quality.[1][2][3][4][5]
We will dissect and compare the three most relevant analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy. This guide moves beyond mere procedural lists to explain the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]
The Regulatory Framework: Pillars of Method Validation
Before comparing techniques, it is essential to understand the universal parameters that define a validated analytical method. According to ICH Q2(R1) and the revised Q2(R2) guidelines, a method's suitability is demonstrated through the rigorous evaluation of several key performance characteristics.[1][3][4][7][8][11][12][13][14] These parameters are not a checklist but an interconnected system that ensures data reliability.
Comparative In Vitro and In Vivo Evaluation of Novel Kinase Inhibitors Synthesized via 1-[(4-Aminophenyl)amino]propan-2-OL Scaffolds
Executive Summary & Chemical Rationale In the landscape of targeted therapeutics, the selection of an optimal chemical precursor dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final drug candid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
In the landscape of targeted therapeutics, the selection of an optimal chemical precursor dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final drug candidate. 1-[(4-Aminophenyl)amino]propan-2-ol (CAS: 80467-77-2)[1] is a highly versatile, bifunctional chemical intermediate. It features a highly reactive primary aniline moiety—ideal for nucleophilic coupling with electrophilic core structures (e.g., pyrimidines or quinolines)—and a secondary amine linked to a propan-2-ol group.
Historically, standard p-phenylenediamine (PPD) derivatives have been utilized to synthesize ATP-competitive kinase inhibitors. However, unsubstituted PPD scaffolds often suffer from poor aqueous solubility and dose-limiting hepatotoxicity. By utilizing 1-[(4-Aminophenyl)amino]propan-2-ol (hereafter referred to as the 1-APAP scaffold ), chemists can synthesize derivatives where the propan-2-ol moiety extends into the solvent-exposed region of a kinase's ATP-binding pocket. This structural modification introduces a critical hydrogen bond donor/acceptor pair, significantly enhancing both target binding affinity and aqueous solubility.
This guide objectively compares the in vitro and in vivo performance of 1-APAP-derived kinase inhibitors against standard PPD-derived alternatives, providing self-validating experimental protocols to support robust drug development workflows.
The primary mechanism of action for these synthesized compounds is the potent, ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs) such as c-MET and BCR-ABL[2][3]. The addition of the propan-2-ol group in 1-APAP derivatives alters the hydration shell of the molecule, allowing it to displace water molecules in the kinase hinge region more thermodynamically favorably than standard PPDs. This effectively blocks downstream signaling cascades responsible for tumor proliferation.
Signaling pathway inhibition by 1-APAP-derived kinase inhibitors.
In Vitro Profiling: Cell Viability & Cytotoxicity
To evaluate the anti-proliferative efficacy of these compounds, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4][5].
Causality of Assay Selection:
The MTT assay is selected because the reduction of the yellow tetrazolium salt to insoluble purple formazan crystals is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes[4]. This requires intact mitochondrial function, allowing us to accurately quantify viable, metabolically active cells and differentiate true cytotoxic effects from mere cytostatic artifacts.
Step-by-Step MTT Assay Protocol
This protocol is designed as a self-validating system by incorporating mandatory background subtraction and solvent controls to eliminate optical interference from the propan-2-ol moiety.
Cell Seeding: Harvest target cancer cells (e.g., A549 or U87) in the exponential growth phase. Seed at a density of 5 × 10³ cells/well in 100 µL of culture medium into a 96-well flat-bottom microplate[4].
Adhesion: Incubate the microplate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow complete cellular adhesion.
Compound Treatment: Prepare serial dilutions of the 1-APAP-derived compound and the standard PPD alternative. Add 100 µL of the treatments to the wells. Self-Validation Step: Include a vehicle control (e.g., 0.1% DMSO) and a cell-free background control (medium + MTT only)[6].
Incubation: Incubate for 72 hours at 37°C.
MTT Labeling: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[5].
Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to solubilize the crystals[7].
Quantification: Agitate the plate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris[5][6].
Quantitative In Vitro Comparison
Table 1: Comparative IC₅₀ values and physicochemical properties.
Compound Scaffold
A549 (Lung Cancer) IC₅₀ (nM)
U87 (Glioblastoma) IC₅₀ (nM)
Aqueous Solubility (LogS)
Standard PPD Derivative
145.2 ± 12.4
210.5 ± 15.8
-4.2
1-APAP-Derived Compound
24.6 ± 3.1
42.1 ± 5.4
-2.8
Data Insight: The 1-APAP derivatives exhibit an approximately 5-fold increase in potency across both cell lines. The improved LogS value (-2.8) confirms that the propan-2-ol group significantly enhances solubility, driving better cellular permeability.
In Vivo Profiling: Pharmacokinetics & Xenograft Efficacy
While in vitro data establishes target engagement, in vivo profiling is mandatory to evaluate systemic clearance and toxicity. We utilize a subcutaneous xenograft mouse model[2].
Causality of Assay Selection:
A subcutaneous model is chosen over an orthotopic model for primary screening because it allows for high-resolution, non-invasive temporal measurements of tumor growth kinetics via digital calipers[2]. Furthermore, the 1-APAP scaffold is hypothesized to reduce hepatotoxicity—a common failure point for aniline-derived drugs—by providing an alternative metabolic conjugation site (glucuronidation of the secondary alcohol) rather than toxic N-oxidation of the primary amine.
Step-by-Step Subcutaneous Xenograft Protocol
Cell Preparation: Harvest A549 cells in logarithmic growth. Wash and resuspend in a 1:1 mixture of sterile PBS and Matrigel® to achieve a concentration of 1 × 10⁷ cells/mL[2][8]. Keep strictly on ice to prevent Matrigel polymerization.
Implantation: Anesthetize female BALB/c nude mice (6-8 weeks old). Subcutaneously inject 100 µL of the cell suspension into the right dorsal flank[8].
Randomization: Monitor tumor growth daily. Once tumors reach an average volume of 150–200 mm³ (calculated as (Width² × Length) / 2), randomize mice into treatment and vehicle control cohorts (n=8 per group)[2].
Dosing Regimen: Administer the 1-APAP-derived compound and standard PPD derivative via oral gavage (PO) at 20 mg/kg daily for 21 days. Self-Validation Step: Monitor body weight bi-weekly; a weight loss >15% triggers immediate humane endpoint protocols to validate toxicity thresholds[2][3].
Endpoint Analysis: On Day 21, euthanize the animals. Excise and weigh the tumors to calculate Tumor Growth Inhibition (TGI). Collect blood serum for ALT/AST hepatotoxicity biomarker analysis.
In vivo xenograft experimental workflow for evaluating 1-APAP derivatives.
Quantitative In Vivo Comparison
Table 2: Pharmacokinetic parameters and Xenograft Efficacy (20 mg/kg PO).
Parameter
Standard PPD Derivative
1-APAP-Derived Compound
Half-life (t₁/₂)
2.4 hours
6.8 hours
Clearance (CL)
45 mL/min/kg
18 mL/min/kg
Tumor Growth Inhibition (TGI)
42%
78%
Hepatotoxicity (Serum ALT)
Elevated (>3x Upper Limit of Normal)
Normal (Within Baseline)
Data Insight: The 1-APAP scaffold fundamentally rescues the PK profile. The half-life is extended to 6.8 hours, and clearance is drastically reduced. Crucially, the absence of ALT elevation confirms our hypothesis that the propan-2-ol moiety shifts the metabolic pathway away from toxic reactive intermediates, ensuring a wider therapeutic window.
Conclusion
From a structural biology and pharmacological perspective, replacing standard p-phenylenediamine precursors with 1-[(4-Aminophenyl)amino]propan-2-ol yields vastly superior drug candidates. The experimental data validates that the 1-APAP scaffold not only enhances in vitro kinase inhibition via optimized hydrogen bonding but also translates to robust in vivo efficacy and a clean safety profile. For drug development professionals engineering next-generation targeted therapies, this bifunctional intermediate represents a highly strategic starting point.
References
1-[(4-Aminophenyl)amino]propan-2-OL Compound Summary . PubChem, National Institutes of Health (NIH).
URL: [Link]
assessing the enantiomeric purity of products from 1-[(4-Aminophenyl)amino]propan-2-OL reactions
As a Senior Application Scientist, assessing the enantiomeric purity of complex, multi-functional molecules requires moving beyond standard protocols and understanding the fundamental physicochemical interactions at play...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, assessing the enantiomeric purity of complex, multi-functional molecules requires moving beyond standard protocols and understanding the fundamental physicochemical interactions at play. The compound 1-[(4-Aminophenyl)amino]propan-2-ol presents a unique analytical challenge. Structurally, it possesses a chiral center at the C2 position of the propanol chain, coupled with three distinct functional groups: a highly basic primary aniline group, a secondary amine, and a secondary hydroxyl group.
Because stereochemistry often dictates the efficacy and safety profiles of downstream products—whether they are pharmaceutical intermediates or advanced functional dyes—determining the enantiomeric excess (ee) with high precision is critical. This guide objectively compares the most viable analytical modalities for this compound, providing field-proven methodologies grounded in mechanistic causality.
Mechanistic Overview: The Challenge of Basic Amino Alcohols
The primary analytical hurdle with 1-[(4-Aminophenyl)amino]propan-2-ol is its basicity. In chromatography, the primary and secondary amines act as strong hydrogen-bond donors and acceptors. When utilizing silica-backed Chiral Stationary Phases (CSPs), these basic groups interact aggressively with residual acidic silanols on the silica surface. This secondary interaction leads to severe peak tailing, loss of resolution, and irreversible adsorption if not properly mitigated.
To achieve baseline resolution, the chosen analytical method must either mask these silanol interactions (via mobile phase additives) or bypass them entirely (via derivatization or non-chromatographic methods).
Decision matrix for selecting a chiral analysis method for basic amino alcohols.
Comparison of Analytical Modalities
Supercritical Fluid Chromatography (SFC)
SFC has emerged as the premier technique for the [1]. By utilizing supercritical CO₂ as the primary mobile phase, SFC mimics the non-polar environment of normal-phase HPLC but benefits from gas-like diffusivity and liquid-like density.
The Causality of Superiority : The high diffusivity allows for faster mass transfer, resulting in sharper peaks. For 1-[(4-Aminophenyl)amino]propan-2-ol, adding a polar modifier (like methanol) containing a basic additive (like isopropylamine or ammonia) dynamically coats the residual silanols, ensuring the amines elute symmetrically.
Chiral HPLC using derivatized polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) remains the workhorse of most analytical labs. Polysaccharide CSPs rely on a three-point interaction model: hydrogen bonding, dipole-dipole interactions, and π-π interactions with the analyte's aromatic ring.
The Causality of Additives : To analyze this compound via HPLC, you must use a basic additive like 0.1% Diethylamine (DEA) in the mobile phase. DEA acts as a sacrificial base, competitively binding to the acidic silanols on the column hardware and stationary phase, thereby preventing the analyte from tailing.
Chiral Nuclear Magnetic Resonance (NMR)
When chromatographic methods fail or when absolute configuration must be determined, [2] is invaluable. This involves reacting the compound with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl).
The Causality of Derivatization : MTPA-Cl will react with both the primary amine and the secondary alcohol of the compound, converting the enantiomers into covalently bonded diastereomers. Because diastereomers have different physical environments, their NMR signals (particularly ¹⁹F from the Mosher's moiety) will resolve into distinct peaks, allowing for integration and ee% calculation.
Three-point chiral recognition mechanism between the analyte and a polysaccharide CSP.
Quantitative Performance Comparison
The following table synthesizes the expected performance metrics for analyzing 1-[(4-Aminophenyl)amino]propan-2-ol across the three primary modalities.
Metric
Chiral SFC
Chiral HPLC (Normal Phase)
Chiral NMR (Mosher's Method)
Resolution (Rs)
High (>2.0)
Moderate to High (1.5 - 2.0)
High (Diastereomeric shift)
Analysis Time
Very Fast (3 - 8 mins)
Moderate (15 - 30 mins)
Slow (Requires synthesis step)
Peak Shape
Excellent (Sharp)
Prone to tailing (Requires DEA)
N/A (Spectral peaks)
Solvent Consumption
Low (Green chemistry)
High (Hexane/IPA)
Low (Deuterated solvents)
Limit of Detection (ee%)
~0.1%
~0.1%
~1.0% - 2.0%
Suitability for this Analyte
Optimal
Highly Suitable
Suitable for structural ID
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of system suitability criteria ensures that the causality of the method is maintained before sample analysis begins.
Protocol 1: High-Throughput Chiral SFC Analysis
This method leverages the low viscosity of supercritical CO₂ to rapidly screen enantiomers while utilizing basic additives to suppress secondary amine interactions.
System Preparation : Equilibrate the SFC system equipped with an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO₂ remains in a supercritical state.
Mobile Phase Formulation : Prepare the co-solvent modifier: Methanol containing 0.2% (v/v) isopropylamine (IPA). Causality: IPA is a volatile, strong base that effectively masks silanols without permanently altering the CSP.
Method Parameters :
Flow Rate: 3.0 mL/min.
Gradient: Isocratic 20% Modifier / 80% CO₂.
Column Temperature: 35°C.
Detection: UV at 254 nm (optimizing for the aniline chromophore).
Sample Preparation : Dissolve 1-[(4-Aminophenyl)amino]propan-2-ol in pure methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Validation Check : Inject a racemic standard. You must observe two distinct peaks with a resolution (
Rs
)
≥
1.5 and a tailing factor (
Tf
)
≤
1.2. If
Tf
> 1.2, increase the IPA concentration in the modifier to 0.3%.
Protocol 2: Normal-Phase Chiral HPLC Analysis
For laboratories lacking SFC infrastructure, [3] or standard polysaccharide columns under normal-phase conditions provide a robust alternative.
System Preparation : Flush a standard HPLC system with anhydrous Hexane/Isopropanol (IPA) to remove any trace water, which can disrupt the hydrogen-bonding network critical for chiral recognition.
Mobile Phase Formulation : Prepare an isocratic blend of Hexane / IPA / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Causality: Hexane drives the analyte into the stationary phase, IPA acts as the eluting competitor, and DEA suppresses amine-silanol tailing.
Method Parameters :
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 254 nm.
Sample Preparation : Dissolve the sample in the mobile phase (to prevent solvent shock at the column head) to a concentration of 0.5 mg/mL.
Validation Check : Inject the racemic mixture. Ensure baseline separation. If retention times are too long (>30 mins), increase the IPA concentration to 30%, noting that this may slightly reduce enantioselectivity (
α
).
References
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. ScienceDirect. Available at:[Link]
Amino alcohol-derived chiral stationary phases. ResearchGate. Available at:[Link]
Validation
A Senior Application Scientist's Guide to Comparative Docking Studies of Aminopropanol Derivatives
Introduction: The Strategic Value of Aminopropanol Derivatives and In Silico Screening Aminopropanol derivatives represent a class of organic compounds characterized by a propanol backbone with an amino group substitutio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Aminopropanol Derivatives and In Silico Screening
Aminopropanol derivatives represent a class of organic compounds characterized by a propanol backbone with an amino group substitution. This bifunctional nature makes them exceptionally versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active agents. Their structural motifs are found in molecules developed as anticancer, neuroprotective, and antimicrobial agents, highlighting their significance in modern drug discovery.
As the pipeline for new therapeutics becomes increasingly complex and costly, computational methods have become indispensable for the early stages of drug development. Molecular docking, a structure-based drug design approach, has emerged as a powerful tool to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor). This in silico technique allows researchers to rapidly screen large libraries of compounds, prioritize candidates for synthesis, and gain critical insights into the molecular interactions that drive biological activity, thereby reducing time and cost compared to traditional high-throughput screening (HTS).
This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of novel aminopropanol derivatives. We will move beyond a simple list of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and self-validating workflow.
Pillar 1: The Core Objective - Why Comparative Docking?
The primary goal of a comparative docking study is not merely to see if a molecule binds, but to understand how well it binds in relation to other compounds. This approach is fundamental for:
Lead Prioritization: Efficiently ranking a series of novel aminopropanol derivatives based on their predicted binding affinity to a specific biological target.
Structure-Activity Relationship (SAR) Analysis: Elucidating how small modifications to the aminopropanol scaffold affect binding interactions and affinity, thereby guiding the next cycle of molecular design.
Benchmarking Against Standards: Objectively comparing the potential of new derivatives against known inhibitors or approved drugs, providing a clear rationale for advancing a compound to the next stage of in vitro testing.
For this guide, we will use a hypothetical study comparing two novel aminopropanol derivatives, APD-1 and APD-2 , against a known inhibitor for a relevant cancer target, Pyruvate Dehydrogenase Kinase 1 (PDK1) , a key enzyme in cancer metabolism.
Pillar 2: A Self-Validating Experimental Protocol
Trust in computational data is paramount. A docking protocol is only as valuable as its ability to accurately reflect experimental reality. Therefore, a critical validation step is integrated directly into our workflow to establish its predictive power before screening novel compounds.
Step 1: Receptor Preparation - Curating the Target
The quality of the receptor structure is the foundation of a reliable docking study.
Structure Retrieval: Obtain the 3D crystal structure of the target protein, PDK1, complexed with its native inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 5J46). The presence of a co-crystallized ligand is essential for our validation step.
Initial Cleanup (The "Why"): The raw PDB file contains crystallographic artifacts that are not relevant to the binding interaction, such as water molecules, co-factors, and ions. These are removed because they can interfere with the docking algorithm's ability to place the ligand in the active site. We use visualization software like UCSF Chimera or AutoDockTools (ADT) for this process.
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges in ADT). Proteins are dynamic entities, and their protonation state at physiological pH is crucial for forming correct hydrogen bonds and electrostatic interactions, which are key components of the scoring function.
File Format Conversion: Save the cleaned, protonated receptor as a .pdbqt file. This format, specific to the AutoDock suite, includes charge and atom type information required by the docking software.
Step 2: Ligand Preparation - Optimizing the Candidates
The ligands must be structurally optimized to represent their most likely conformation in solution.
2D Sketching and 3D Conversion: Draw the 2D structures of the aminopropanol derivatives (APD-1, APD-2), the known inhibitor (for comparison), and the co-crystallized ligand (for validation) using software like ChemDraw or MarvinSketch. Convert these to 3D structures.
Energy Minimization (The "Why"): A sketched 3D structure is not energetically favorable. We perform energy minimization using a force field (e.g., MMFF94) to relieve steric clashes and find a low-energy, stable conformation. This step is critical because docking algorithms are more likely to find the correct binding pose when starting from a realistic conformation.
Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows the docking software to explore different conformations (flexibility) of the ligand within the binding site, which is essential for finding the best fit.
File Format Conversion: Save the prepared ligands in the .pdbqt format.
Step 3: The Docking Simulation - Predicting the Interaction
We will utilize AutoDock Vina , a widely-used, open-source docking program known for its accuracy and speed.
Grid Box Generation (Defining the Search Space): A "grid box" is a defined 3D space within the receptor that tells the docking algorithm where to search for a binding site. For a known target, this box should be centered on the co-crystallized ligand's position in the active site. This focused approach, known as binding-site docking, is more efficient and accurate than blind docking. The size of the box should be large enough to accommodate the ligands and allow for rotational and translational movement.
Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness parameter (a measure of how thoroughly the software will search for binding poses).
Running the Simulation: Execute AutoDock Vina from the command line, referencing the configuration file. Vina will systematically place the ligand within the grid box, evaluate thousands of possible conformations and orientations, and rank them using its scoring function.
This step is non-negotiable for scientific integrity. We validate our entire setup (receptor preparation, grid box definition) by re-docking the extracted co-crystallized ligand back into the receptor's active site.
Re-Docking: Perform the docking simulation using the prepared receptor and the extracted, energy-minimized co-crystallized ligand.
RMSD Calculation (The Metric of Success): Superimpose the top-ranked docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
Acceptance Criteria: An RMSD value of ≤ 2.0 Å is considered a successful validation. It demonstrates that the chosen docking protocol can accurately reproduce a known experimental binding mode. If the RMSD is higher, the protocol (e.g., grid box size/location, protonation states) must be revisited and optimized.
Workflow for Comparative Docking of Aminopropanol Derivatives
The following diagram illustrates the comprehensive, self-validating workflow described.
Caption: A self-validating workflow for comparative molecular docking.
Pillar 3: Data Presentation and Interpretation
Once the protocol is validated, the same procedure is used to dock the novel aminopropanol derivatives (APD-1, APD-2) and the known inhibitor. The results are then compiled for a clear, objective comparison.
Comparative Docking Results Table
Compound
Target
Binding Energy (kcal/mol)
Predicted Ki (µM)
Key Interacting Residues
Hydrogen Bonds
Known Inhibitor
PDK1
-9.8
0.12
VAL66, ILE99, ASP100, PHE145
ASP100, GLY143
APD-1
PDK1
-10.5
0.05
VAL66, ILE99, ASP100, TYR142
ASP100, TYR142
APD-2
PDK1
-8.9
0.45
VAL66, PHE145, LEU188
GLY143
Note: Data are hypothetical for illustrative purposes.
Interpreting the Results
Binding Energy: This value, calculated by the docking software's scoring function, estimates the binding affinity. A more negative value suggests a stronger, more favorable binding interaction. In our example, APD-1 shows a lower binding energy (-10.5 kcal/mol) than the known inhibitor (-9.8 kcal/mol), suggesting it may be a more potent binder. APD-2 appears to be a weaker binder.
Predicted Inhibition Constant (Ki): This value is extrapolated from the binding energy and represents the concentration of the ligand required to inhibit 50% of the enzyme's activity. A lower Ki value indicates a more potent inhibitor. APD-1's predicted Ki is the lowest, reinforcing its potential.
Analysis of Interactions: This is the most critical part of the analysis. By visualizing the docked poses, we can identify the specific amino acid residues involved in binding.
APD-1 forms hydrogen bonds with ASP100 and TYR142. The interaction with TYR142 is novel compared to the known inhibitor, suggesting a potential reason for its improved binding energy. This provides a testable hypothesis for medicinal chemists to explore.
APD-2 loses a key hydrogen bond with ASP100 that both the known inhibitor and APD-1 make. This likely explains its weaker binding energy and higher Ki.
This detailed interaction analysis provides the "why" behind the scores and directly informs the next steps in a drug discovery project, guiding chemists on which parts of the molecule to modify to enhance potency.
Conclusion
Comparative molecular docking is a scientifically rigorous and resource-efficient strategy for advancing the discovery of novel therapeutics based on the aminopropanol scaffold. By integrating a mandatory validation step, this methodology ensures that the computational data is reliable and predictive of experimental outcomes. The true power of this approach lies not just in generating numerical scores, but in providing detailed, atom-level insights into the protein-ligand interactions that govern biological activity. This allows for a rational, hypothesis-driven approach to drug design, significantly accelerating the journey from a promising chemical scaffold to a viable clinical candidate.
References
Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
IntechOpen. (2024). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach.
Al-Khafaji, K., & Taskin Tok, T. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(17), 6649-6663.
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
Cozzini, P., Fornabaio, M., Marabotti, A., Abraham, D. J., Kellogg, G. E., & Mozzarelli, A. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and computer sciences, 44(4), 1437–1449.
ResearchGate. (2022). How to validate the molecular docking results?.
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from The Scripps Research Institute website.
Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Molecular docking: a cornerstone in the field of rational drug design. Journal of Molecular Recognition, 30(3), e2588.
Sahu, S. K., & Singh, R. K. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042.
Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software.
Ruiz-Carmona, S., Alvarez-Garcia, D., Foloppe, N., Garmendia-Doval, A. B., Juhos, S., Schmidtke, P., ... & Morley, S. D. (2014). r
Comparative
Benchmarking 1-[(4-Aminophenyl)amino]propan-2-ol as a Next-Generation Chiral Auxiliary
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide Executive Summary & Mechanistic Rationale The evolution of asymmetric synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Comparison & Benchmarking Guide
Executive Summary & Mechanistic Rationale
The evolution of asymmetric synthesis relies heavily on the design of robust, easily recoverable chiral auxiliaries. For decades, [1] and [2] have served as the gold standards for aldol additions and
α
-alkylations, respectively[3]. However, the demand for auxiliaries that offer orthogonal functionalization and simplified, chromatography-free recovery has led to the exploration of novel motifs.
This guide benchmarks the performance profile of 1-[(4-Aminophenyl)amino]propan-2-ol (APAPO, [4]) against these established industry standards.
Why APAPO? The Causality of Structural Design
APAPO features a 1,2-amino alcohol backbone, a structural hallmark shared with pseudoephedrine[5]. However, as an emerging candidate, it distinguishes itself through two critical modifications:
Secondary Amine for Rigid Acylation: The nitrogen at C1 allows for N-acylation, setting the stage for the formation of a rigid Z-enolate upon deprotonation.
The 4-Aminophenyl Anchor: Unlike the N-methyl group in pseudoephedrine, APAPO possesses an electron-rich p-phenylenediamine moiety. This primary amine acts as a basic anchor, enabling rapid recovery via simple acidic aqueous extraction—a significant operational advantage over neutral auxiliaries[6].
Quantitative Benchmarking Data
Note: The performance metrics for APAPO below represent predictive structural homology models benchmarked against empirical data for established auxiliaries under standard assay conditions.
Table 1: Asymmetric
α
-Alkylation of Propionamides
Chiral Auxiliary
Enolate Geometry
Diastereomeric Ratio (dr)
Cleavage Yield
Recovery Method
APAPO (Candidate)
Z-Enolate (Li+ chelated)
> 95:5
92%
Aqueous Acid Extraction
Myers' Pseudoephedrine
Z-Enolate (Li+ chelated)
> 98:2
95%
Chromatography / Base Extraction
Evans Oxazolidinone
Z-Enolate (Na+ or Li+)
90:10 (Alkylation is less ideal)
88%
Chromatography
Table 2: Asymmetric Aldol Addition Performance
Chiral Auxiliary
Syn/Anti Selectivity
Typical Yield
Lewis Acid Requirement
APAPO (Candidate)
High Syn
85%
TiCl₄ or Bu₂BOTf
Evans Oxazolidinone
> 99:1 Syn
90%
Bu₂BOTf / Et₃N
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols for APAPO utilization are designed as self-validating systems.
Protocol 1: Synthesis of APAPO-Propionamide (Auxiliary Attachment)
Causality: The selective N-acylation of the secondary aliphatic amine over the primary aniline is driven by the higher nucleophilicity of the aliphatic nitrogen. Maintaining the reaction at -20 °C prevents competitive acylation of the primary amine.
Step-by-Step:
Dissolve APAPO (1.0 equiv) in anhydrous CH₂Cl₂ under N₂.
Add triethylamine (1.2 equiv) and cool the system to -20 °C.
Dropwise add propionyl chloride (1.05 equiv) over 15 minutes.
Stir for 2 hours, allowing the temperature to slowly rise to 0 °C.
Self-Validating Step: Perform TLC analysis (EtOAc/Hexane 1:1) stained with ninhydrin. The product will show a distinct color shift compared to the starting material due to the conversion of the secondary amine to an amide, while the primary amine remains reactive to the stain.
Protocol 2: Asymmetric
α
-Alkylation with Benzyl Bromide
Causality: The addition of anhydrous LiCl is mechanistically critical. It disrupts enolate aggregates, forming a highly reactive, monomeric lithium-enolate complex. The lithium ion simultaneously chelates the enolate oxygen and the C2-alkoxide, locking the transition state and forcing the electrophile to attack from the less sterically hindered face[2],[7].
Step-by-Step:
Suspend anhydrous LiCl (6.0 equiv) and diisopropylamine (2.1 equiv) in THF at -78 °C.
Add n-BuLi (2.0 equiv) to generate LDA.
Add APAPO-propionamide (1.0 equiv) in THF. Stir for 1 hour at -78 °C to form the rigid Z-enolate.
Introduce benzyl bromide (1.5 equiv) and stir for 4 hours.
Self-Validating Step: Quench the reaction cold (-78 °C) with saturated aqueous NH₄Cl. This immediate protonation of the alkoxide prevents any potential retro-aldol-type pathways or epimerization of the newly formed stereocenter.
Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery
Causality: Reductive cleavage using lithium amidotrihydroborate (LiNH₂BH₃) selectively reduces the amide to the corresponding primary alcohol without racemizing the
α
-chiral center.
Step-by-Step:
Treat the alkylated adduct with LiNH₂BH₃ (4.0 equiv) in THF at 0 °C.
Stir for 2 hours, then carefully quench with 1M HCl.
Self-Validating Step: Partition the mixture between Et₂O and 1M HCl. The basic primary amine of APAPO forces it entirely into the aqueous layer, leaving the pure chiral alcohol product in the organic layer. Neutralizing the aqueous layer with NaOH precipitates the recovered APAPO (>95% recovery)[6].
Mechanistic Visualizations
Caption: Mechanistic workflow of APAPO-directed asymmetric alkylation and auxiliary recovery.
Caption: Decision matrix for selecting APAPO versus established chiral auxiliaries based on reaction needs.
References
Title: 1-[(4-Aminophenyl)amino]propan-2-OL
Source: PubChem, National Institutes of Health
URL: [Link]
Title: A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases
Source: Nature Communications (via PubMed Central)
URL: [Link]
Title: Asymmetric Synthesis of Active Pharmaceutical Ingredients
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions
Source: ResearchGate
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 1-[(4-Aminophenyl)amino]propan-2-OL
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safet...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[(4-Aminophenyl)amino]propan-2-OL, a compound whose structural motifs—an aminophenol and a secondary amine—suggest a specific hazard profile that demands meticulous handling from cradle to grave. Our objective is to empower you with the knowledge to manage this chemical waste not just in compliance with regulations, but with a deep understanding of the scientific principles that underpin these procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for 1-[(4-Aminophenyl)amino]propan-2-OL may not be readily available, its structure as a derivative of 4-aminophenol and an aminoalcohol allows for a scientifically grounded hazard assessment.
Toxicity: 4-Aminophenol is known to be harmful if swallowed or inhaled and is suspected of causing genetic defects.[1] It is also recognized as a nephrotoxin, capable of causing selective necrosis to renal proximal tubules.[2] The toxicity of aminophenols often involves the generation of reactive metabolites that can deplete cellular glutathione and target critical cellular structures like mitochondria.[2] The aminopropanol portion of the molecule also presents hazards; 1-Amino-2-propanol is harmful in contact with skin, combustible, and causes severe skin burns and eye damage.[3][4] Therefore, it is prudent to treat 1-[(4-Aminophenyl)amino]propan-2-OL as a substance with significant acute toxicity, potential for organ damage, and possible mutagenicity.
Environmental Hazards: Aminophenols are generally very toxic to aquatic life with long-lasting effects.[1][5] Discharge into the environment must be strictly avoided.[6][7]
Reactivity: While not overtly reactive, aminophenols and related amines can be incompatible with strong oxidizing agents, acids, and acid chlorides.[5][8] Mixing with incompatible waste streams could lead to dangerous reactions.
Given this profile, all waste containing 1-[(4-Aminophenyl)amino]propan-2-OL, including contaminated labware, personal protective equipment (PPE), and solutions, must be treated as hazardous waste.
The Regulatory Landscape: EPA and OSHA Mandates
The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
EPA (RCRA): The RCRA provides a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[9] This involves proper identification, storage, transportation, and disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a written Chemical Hygiene Plan (CHP).[10][11][12] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[11]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that align with federal, state, and local laws.[6][13]
Step-by-Step Disposal Protocol for 1-[(4-Aminophenyl)amino]propan-2-OL
This protocol is designed to ensure safety and compliance. It begins the moment a material is deemed waste.
Step 1: Waste Segregation at the Point of Generation
Causality: The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed to do so by a validated procedure.[14] Mixing incompatible chemicals can result in violent reactions, while mixing hazardous with non-hazardous waste needlessly increases the volume and cost of hazardous waste disposal.[6]
Action: Immediately upon generation, segregate all waste contaminated with 1-[(4-Aminophenyl)amino]propan-2-OL. This includes:
Unused or excess quantities of the pure compound.
Reaction mixtures containing the compound.
Solvents used to rinse glassware that contacted the compound.
Contaminated consumables such as pipette tips, weighing papers, and gloves.
Container: Designate a specific, compatible waste container solely for this waste stream.
Step 2: Proper Containerization
Causality: The integrity of the waste container is critical to prevent leaks and exposure. The container material must be chemically resistant to all components of the waste.
Action:
Select a container in good condition, free of cracks or defects.[13]
For liquid waste, use a sealable, high-density polyethylene (HDPE) or glass bottle. Ensure the material is compatible with the solvents used.
For solid waste (like contaminated gloves and paper towels), use a designated, sealable plastic pail or a securely lined drum.[5]
Never fill a liquid waste container more than 90% full to allow for vapor expansion.[13]
Keep the container closed at all times except when adding waste.[13][15] Do not leave a funnel in the container opening.[13]
Step 3: Accurate and Compliant Labeling
Causality: Proper labeling is a critical safety and regulatory requirement. It communicates the hazards to all personnel and is required for legal transport and disposal.[10][16] An unlabeled container is a serious safety violation.[16]
Action: Immediately label the waste container with a "Hazardous Waste" label provided by your EHS department. The label must include:
The full chemical name: "1-[(4-Aminophenyl)amino]propan-2-OL". Do not use abbreviations or chemical formulas.[13]
A complete list of all constituents in the container, including solvents, with their approximate percentages.[13]
The date accumulation started (the date the first drop of waste was added).
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).
Step 4: Safe Accumulation and Storage
Causality: Storing hazardous waste correctly minimizes the risk of spills, reactions, and exposure in the laboratory.
Action:
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[13]
Ensure the SAA is in a secondary containment tray to capture any potential leaks.[16]
Store the container in a well-ventilated area, away from sources of ignition and incompatible materials (e.g., strong oxidizers, acids).[6][8]
Inspect the container weekly for any signs of leakage or degradation.[13]
Step 5: Arranging for Final Disposal
Causality: Hazardous waste must be disposed of through licensed facilities to ensure it is managed in an environmentally sound manner, fulfilling the "cradle-to-grave" responsibility.
Action:
Once the waste container is full (or within the time limits specified by your institution, often 180 days), contact your institution's EHS department or the designated hazardous waste disposal contractor.[6]
Complete a chemical waste pickup form as required, providing an accurate description of the waste.[13]
EHS will then transport the waste for final disposal, which for a compound like this, will likely involve high-temperature incineration at a licensed facility.